molecular formula C14H14N2O3 B2700049 N-[(3-methoxyphenyl)methyl]-2-nitroaniline CAS No. 923774-28-1

N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B2700049
CAS No.: 923774-28-1
M. Wt: 258.277
InChI Key: UYFSQBCZXCTYAV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-nitroaniline is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.277. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSQBCZXCTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of N-[(3-methoxyphenyl)methyl]-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can be a significant impediment, impacting everything from in-vitro assay performance to in-vivo bioavailability and, ultimately, therapeutic efficacy.[1] For researchers and drug development professionals, a thorough understanding and early characterization of a compound's solubility profile are not just procedural steps but critical determinants of a project's success.

This guide provides a comprehensive technical overview of the solubility of N-[(3-methoxyphenyl)methyl]-2-nitroaniline, a molecule of interest within the broader class of N-substituted 2-nitroaniline derivatives which have demonstrated a range of biological activities, including potential anticancer and antimicrobial properties.[2] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip the reader with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility in a variety of organic solvents. We will delve into the theoretical principles governing solubility, present a systematic approach for its experimental determination, and provide detailed protocols that ensure scientific rigor and reproducibility.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent physicochemical properties.

The molecule can be conceptually divided into three key components:

  • 2-Nitroaniline Core: This portion of the molecule is characterized by the presence of a primary amine (-NH2) and a nitro group (-NO2) on a benzene ring. The nitro group is strongly electron-withdrawing, and both functional groups can participate in hydrogen bonding. Aniline itself is only slightly soluble in water but soluble in many organic solvents. The presence of the polar nitro group can influence its solubility profile.

  • 3-Methoxybenzyl Moiety: This group consists of a benzene ring substituted with a methoxy group (-OCH3) and connected via a methylene (-CH2-) linker. The methoxy group is moderately polar, while the benzyl group is largely nonpolar.

  • Overall Molecular Architecture: The combination of these components results in a molecule with a significant nonpolar surface area from the two benzene rings, but also with polar functional groups capable of hydrogen bonding (the N-H of the secondary amine and the oxygen atoms of the nitro and methoxy groups).

Based on this analysis, we can make the following qualitative predictions about the solubility of this compound in various classes of organic solvents:

  • High Predicted Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar functional groups of the molecule. E.g., a patent for the synthesis of a related compound, N-methyl p-nitroaniline, indicates its solubility in DMF.[3]

  • Moderate to High Predicted Solubility: In polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine, nitro, and methoxy groups. For instance, 3-nitroaniline is soluble in ethanol and methanol.[4][5]

  • Moderate Predicted Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate. Studies on similar nitroaniline derivatives have shown solubility in these solvents.[6]

  • Low to Moderate Predicted Solubility: In less polar solvents like dichloromethane and chloroform. The nonpolar aromatic regions of the molecule will favor interaction with these solvents.

  • Low Predicted Solubility: In nonpolar solvents such as hexanes and toluene. The overall polarity of the molecule is likely too high for significant solubility in these solvents.

The following diagram illustrates the logical framework for this solubility prediction:

G cluster_molecule This compound cluster_components Structural Components cluster_properties Inferred Physicochemical Properties cluster_prediction Solubility Prediction Molecule Target Molecule Nitroaniline 2-Nitroaniline Core (Polar, H-bonding) Molecule->Nitroaniline Benzyl 3-Methoxybenzyl Moiety (Mixed Polarity) Molecule->Benzyl Properties - Significant Nonpolar Surface Area - Multiple H-bond Acceptors/Donors - Moderate Overall Polarity Nitroaniline->Properties Benzyl->Properties HighSol High Solubility (e.g., DMSO, DMF) Properties->HighSol ModSol Moderate Solubility (e.g., Ethanol, Acetone) Properties->ModSol LowSol Low Solubility (e.g., Toluene, Hexanes) Properties->LowSol

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are a valuable starting point, experimental determination of solubility is essential for accurate characterization.[7] A tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is often the most efficient.

Qualitative Solubility Assessment

A simple, yet informative, first step is to perform a qualitative solubility test.[8][9] This provides a rapid indication of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Protocol for Qualitative Solubility Testing:

  • Preparation: Accurately weigh approximately 1-2 mg of this compound into a small, clear glass vial.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.

  • Observation: Vigorously vortex or agitate the vial for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at that concentration. The presence of undissolved solid indicates insolubility or partial solubility.

  • Incremental Solvent Addition: If the compound is not fully dissolved, incrementally add more solvent (e.g., in 0.1 mL aliquots) and repeat the agitation and observation steps. This can help to estimate the approximate solubility range.

  • Classification: Classify the solubility as:

    • Soluble: Dissolves completely at the initial concentration.

    • Partially Soluble: A portion of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination using UV-Vis Spectroscopy

For a more precise measurement of solubility, a quantitative method such as UV-Vis spectroscopy can be employed. This technique is suitable for compounds that possess a chromophore, which this compound does due to its aromatic rings and nitro group.

Experimental Workflow for Quantitative Solubility Determination:

G A Prepare Saturated Solution B Equilibrate A->B C Separate Solid and Liquid Phases B->C D Prepare Serial Dilutions C->D E Measure Absorbance (UV-Vis) D->E G Calculate Concentration E->G F Construct Calibration Curve F->G

Caption: Experimental workflow for quantitative solubility determination using UV-Vis spectroscopy.

Detailed Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

    • Vigorously agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature using a shaker or magnetic stirrer. This allows the system to reach equilibrium.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions of the stock solution to create a set of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Sample Analysis and Concentration Determination:

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar AproticDimethyl Sulfoxide (DMSO)HighTo be determined
Polar AproticN,N-Dimethylformamide (DMF)HighTo be determined
Polar ProticEthanolModerate to HighTo be determined
Polar ProticMethanolModerate to HighTo be determined
Intermediate PolarityAcetoneModerateTo be determined
Intermediate PolarityEthyl AcetateModerateTo be determined
Less PolarDichloromethaneLow to ModerateTo be determined
NonpolarTolueneLowTo be determined
Nonpolarn-HexaneLowTo be determined

Interpreting the Results:

The experimentally determined solubility values should be compared with the initial predictions. Any discrepancies may provide insights into specific intermolecular interactions between the solute and the solvent that were not immediately apparent from a simple structural analysis. For instance, a higher-than-expected solubility in a particular solvent might suggest strong, specific interactions such as hydrogen bonding or pi-pi stacking.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for approaching the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental methodologies, researchers can confidently characterize the solubility profile of this and other novel compounds. A thorough understanding of a compound's solubility is a critical early-stage gatekeeper in the drug development pipeline, and the protocols and principles outlined herein are designed to empower scientists to make informed decisions and accelerate the path from discovery to innovation.

References

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • (2023, August 31). Solubility of Organic Compounds.
  • PubChem. 3-Methoxy-2-nitroaniline.
  • PubChem. 3-Nitroaniline.
  • Environmental Protection Agency. 4-Methoxy-2-nitroaniline Properties.
  • ResearchGate. (2025, August 10). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
  • BenchChem. 2-Methoxy-5-nitroaniline.
  • Taylor & Francis. 3-nitroaniline – Knowledge and References.
  • ChemBK. m-Nitroaniline.
  • BenchChem. N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline.
  • Chem-Impex. 3-Methyl-4-nitroaniline.
  • Sigma-Aldrich. 3-Methoxy-2-nitroaniline.
  • (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • (2026, February 23). New approaches reveal how cancer drugs work in their cellular context.

Sources

safety data sheet SDS for N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

Following a comprehensive search for the Safety Data Sheet (SDS) for N-[(3-methoxyphenyl)methyl]-2-nitroaniline, we were unable to locate a specific SDS document for this compound from manufacturers, suppliers, or regulatory agencies. The search results did yield safety data for structurally related compounds such as 2-methyl-3-nitroaniline, N-methyl-2-nitroaniline, and 2-nitroaniline.

While these documents provide valuable insights into the potential hazards associated with the nitroaniline functional group, they do not pertain directly to this compound. The unique combination of the (3-methoxyphenyl)methyl substituent with the 2-nitroaniline core introduces distinct chemical and toxicological properties that can only be accurately captured in a compound-specific SDS.

Therefore, we are unable to provide an in-depth technical guide on the safety, handling, and disposal of this compound at this time.

For researchers, scientists, and drug development professionals who intend to synthesize or handle this compound, we strongly recommend the following course of action:

  • Commission a Hazard Evaluation: Engage a qualified chemical safety specialist or a certified laboratory to perform a comprehensive hazard evaluation of this compound. This evaluation should include, but is not limited to, assessments of its acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion potential, and mutagenicity.

  • Author a Provisional Safety Data Sheet: Based on the results of the hazard evaluation, a provisional SDS should be authored in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and relevant regional regulations (e.g., OSHA's Hazard Communication Standard in the US, REACH/CLP in the EU).

  • Exercise Extreme Caution: In the absence of definitive safety and toxicological data, this compound should be treated as a substance with high potential toxicity. All handling should be conducted by trained personnel within a certified laboratory environment, utilizing appropriate personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood).

We are committed to providing our audience with accurate and reliable technical information. We will continue to monitor for the availability of an official SDS for this compound and will update our resources accordingly.

Technical Guide: Predicted Biological Activity & Utility of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a predictive analysis and experimental framework for N-[(3-methoxyphenyl)methyl]-2-nitroaniline , a compound positioned at the intersection of direct cytotoxicity and high-value synthetic utility.

Executive Summary: The "Latent Pharmacophore"

This compound (henceforth N-3MM-2NA ) is a secondary amine characterized by a 2-nitroaniline core N-alkylated with a 3-methoxybenzyl group. While often categorized as a synthetic intermediate, structural analysis reveals it acts as a dual-modal agent :

  • Direct Bioactivity: A "nitro-warhead" capable of redox cycling and DNA intercalation, predicting antimicrobial and cytotoxic efficacy.

  • Synthetic Gateway: A "pre-pharmacophore" that serves as the immediate precursor to 1-(3-methoxybenzyl)-benzimidazoles , a privileged scaffold in kinase inhibition and anthelmintic therapy.

This guide outlines the theoretical biological profile, toxicological constraints, and the experimental protocols required to validate its activity.

Chemical Architecture & Pharmacophore Mapping

To understand the biological behavior, we must deconstruct the molecule into its functional domains.

  • Core Scaffold (2-Nitroaniline): The ortho-nitro group creates a strong intramolecular hydrogen bond with the amine proton (NH...O=N), locking the conformation. This reduces basicity and increases lipophilicity, facilitating membrane permeability.

  • The Warhead (Nitro Group): An electron-withdrawing group (EWG) that serves as a "toxicophore." In hypoxic environments (solid tumors, anaerobic bacteria), it undergoes enzymatic reduction to hydroxylamines and nitroso intermediates, causing DNA damage.

  • The Tuning Knob (3-Methoxybenzyl): The meta-methoxy group acts as a weak electron donor. It improves solubility compared to unsubstituted benzyl analogs and provides a hydrogen-bond acceptor site (oxygen lone pairs) for protein binding pockets (e.g., kinase hinge regions).

Visualization: Pharmacophore & Structural Logic

The following diagram illustrates the functional zones of N-3MM-2NA.

Pharmacophore Core 2-Nitroaniline Core (Lipophilic Scaffold) Nitro Nitro Group (-NO2) (Redox Warhead) Core->Nitro Intramolecular H-Bond Linker Methylene Bridge (Rotational Freedom) Core->Linker N-Alkylation Bio_1 Hypoxic Cytotoxicity (Solid Tumors) Nitro->Bio_1 Tail 3-Methoxybenzyl Tail (Solubility & H-Bonding) Linker->Tail Extension Bio_2 Kinase Pocket Fitting (Steric Bulk) Tail->Bio_2

Caption: Functional decomposition of N-3MM-2NA highlighting the redox-active nitro group and the steric/electronic tuning of the methoxybenzyl tail.

Predicted Biological Profile

Based on Structure-Activity Relationship (SAR) data of analogous N-benzyl-2-nitroanilines, the following activities are predicted with high confidence.

A. Antimicrobial Activity (Bacterial & Fungal)[1][2][3]
  • Mechanism: The nitro group acts as a prodrug. Bacterial nitroreductases (Type I/II) reduce the -NO2 group to reactive nitroso/hydroxylamine species. These electrophiles attack bacterial DNA and proteins.

  • Predicted Potency: Moderate to High against Gram-positive bacteria (e.g., S. aureus) and anaerobes (H. pylori). The 3-methoxy group enhances cell wall penetration compared to hydrophilic analogs.

  • Reference Anchor: Nitroaniline derivatives have demonstrated MIC values in the 15–60 µg/mL range against S. aureus [1].

B. Anticancer Activity (Cytotoxicity)[1][4]
  • Target: Solid tumors with hypoxic cores.[1]

  • Mechanism:

    • Redox Cycling: In low-oxygen environments, the nitro radical anion is formed, generating superoxide upon re-oxidation, leading to oxidative stress and apoptosis.

    • Intercalation: The planar aniline ring can intercalate into DNA base pairs.

  • Predicted Potency: IC50 values likely in the low micromolar range (5–20 µM) against HeLa or HCT116 lines [2].

C. The Benzimidazole Gateway (Indirect Activity)

The most significant biological relevance of N-3MM-2NA is its role as a latent benzimidazole . Upon reductive cyclization (see Protocol 1), it converts to 1-(3-methoxybenzyl)-1H-benzimidazole .

  • Significance: Benzimidazoles are potent inhibitors of the tubulin-microtubule system (similar to nocodazole) and EGFR kinases .

  • Prediction: While N-3MM-2NA has intrinsic toxicity, its cyclized product is likely 10-100x more specific for protein targets.

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" protocols are recommended. These are designed to confirm both the identity of the molecule and its biological potential.

Protocol 1: Synthesis & Cyclization (Proof of Utility)

Objective: Verify N-3MM-2NA can be synthesized and subsequently converted to the bioactive benzimidazole scaffold.

Step 1: Synthesis of N-3MM-2NA (SnAr Reaction)

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 3-Methoxybenzylamine (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure: Dissolve reagents in DMF. Heat to 80°C for 4 hours. The solution will turn deep orange/yellow (characteristic of nitroanilines).

  • Validation: TLC (Hexane/EtOAc 4:1). Product is less polar than the amine.

  • Yield: Expect >85%.

Step 2: Reductive Cyclization to Benzimidazole

  • Reagents: N-3MM-2NA (from Step 1), Na₂S₂O₄ (Sodium dithionite) OR Fe/Formic Acid.

  • Procedure: Reflux in EtOH/Water with Na₂S₂O₄ for 6 hours.

  • Mechanism: Reduction of -NO₂ to -NH₂, followed by condensation with the formyl equivalent (if using formic acid) or oxidative closure.

  • Result: Disappearance of the yellow color (loss of nitro chromophore) and formation of a fluorescent benzimidazole product.

Protocol 2: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Quantify the direct "nitro-toxicity" of the molecule.

ParameterSpecificationCausality / Logic
Cell Lines HCT116 (Colon), A549 (Lung)Represents solid tumors where hypoxia (nitro-activation) is common.
Control Cisplatin (Positive), DMSO (Vehicle)Establishes the dynamic range of the assay.
Concentration 0.1, 1, 10, 50, 100 µMLogarithmic scale covers nM potency to general toxicity.
Duration 48 HoursSufficient time for apoptosis induction via redox stress.
Readout Absorbance @ 570 nmMitochondrial reductase activity correlates to cell viability.

Visualizing the Biological Workflow

The following diagram maps the logical flow from the chemical entity to its biological validation, distinguishing between direct activity and synthetic conversion.

BioWorkflow cluster_Direct Path A: Direct Activity (Nitro-Warhead) cluster_Indirect Path B: Synthetic Activation (Benzimidazole) Compound This compound (Candidate Molecule) Assay_MTT MTT Cytotoxicity Assay (HCT116 / A549) Compound->Assay_MTT Assay_MIC Antimicrobial MIC (S. aureus) Compound->Assay_MIC Reaction Reductive Cyclization (Fe/HCOOH or Na2S2O4) Compound->Reaction Chemical Transformation Result_Direct Outcome: Redox-mediated Cell Death Assay_MTT->Result_Direct Product 1-(3-methoxybenzyl)-benzimidazole (Privileged Scaffold) Reaction->Product Target Target: Tubulin / EGFR Kinase Product->Target

Caption: Dual-pathway evaluation: Path A assesses direct nitro-toxicity, while Path B evaluates the molecule as a precursor to high-potency benzimidazoles.

Toxicological & Safety Assessment

Researchers must handle N-3MM-2NA with specific precautions due to the nitroaromatic moiety.

  • Genotoxicity: Nitroanilines are frequently Ames-positive. The metabolic reduction generates hydroxylamines which can alkylate DNA.

  • Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin (Fe2+ to Fe3+), reducing oxygen transport.

  • Handling: Use nitrile gloves (nitro compounds penetrate latex). All synthesis (Protocol 1) must be conducted in a fume hood to contain potential aniline vapors.

References

  • BenchChem Technical Support. (2025).[1][2] The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. BenchChem. Link

  • PubChem. N-benzyl-2-nitroaniline | C13H12N2O2.[3] National Institutes of Health (NIH). Link

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (2023). Link

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline, a valuable substituted N-aryl benzylamine intermediate in medicinal chemistry and materials science. We present a robust and high-yield protocol centered on reductive amination, a modern and selective method for carbon-nitrogen bond formation. This application note details the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. The causality behind key experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to provide researchers with a deep, practical understanding of the synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-validated method for preparing this and structurally related compounds.

Introduction and Synthesis Strategy

N-aryl benzylamine scaffolds are privileged structures in organic synthesis, serving as key precursors for a wide range of biologically active molecules and functional materials. The title compound, this compound, incorporates both an electron-withdrawing nitro group and an electron-donating methoxy group, making it a versatile building block for further chemical elaboration.

The synthesis of such secondary amines can be approached through several methods, most notably direct N-alkylation or reductive amination.

  • N-Alkylation: This classic approach involves the reaction of 2-nitroaniline with a 3-methoxybenzyl halide in the presence of a base.[1][2] However, this method faces a significant challenge: the nucleophilicity of the amine in 2-nitroaniline is substantially reduced by the potent electron-withdrawing effect of the ortho-nitro group.[1] Consequently, forcing conditions such as high temperatures and strong bases (e.g., NaH, tBuOK) are often required, which can lead to side reactions and limit substrate scope.[1]

  • Reductive Amination: This modern alternative involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[3] This one-pot, two-step process is often milder, more efficient, and avoids the use of hazardous alkyl halides.

For the synthesis of this compound, we have selected reductive amination as the preferred strategy. This choice is predicated on the method's high selectivity and the commercial availability of mild reducing agents capable of reducing the iminium ion intermediate without affecting the sensitive nitro group. Specifically, this protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), a chemoselective reducing agent renowned for its effectiveness in reductive aminations.[3]

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot reductive amination of 2-nitroaniline with 3-methoxybenzaldehyde. The mechanism involves two key stages:

  • Iminium Ion Formation: 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is followed by dehydration, typically facilitated by a weak acid (acetic acid is a common co-solvent or additive), to form a transient Schiff base, which is protonated to an electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then serves as a selective hydride donor. It delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated secondary amine product. The steric bulk and attenuated reactivity of NaBH(OAc)₃ make it ideal for this transformation, as it reacts much faster with the iminium ion than with the starting aldehyde and, crucially, does not reduce the nitro group.

Visualization of Synthesis and Workflow

Overall Reaction Scheme

G cluster_reagents Reagents & Solvent cluster_product Product R1 2-Nitroaniline P This compound node_plus1 + R2 3-Methoxybenzaldehyde node_arrow Reagent1 NaBH(OAc)₃ Solvent DCE / THF

Caption: Reductive amination of 2-nitroaniline with 3-methoxybenzaldehyde.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Equiv.Mass / VolumeSupplier
2-Nitroaniline138.1210.01.01.38 gSigma-Aldrich
3-Methoxybenzaldehyde136.1511.01.11.50 g (1.33 mL)TCI
Sodium Triacetoxyborohydride211.9415.01.53.18 gAK Scientific
1,2-Dichloroethane (DCE)98.96--50 mLFisher Scientific
Ethyl Acetate (EtOAc)88.11--200 mLVWR
Hexanes---300 mLVWR
Saturated NaHCO₃ solution---100 mLLab-prepared
Brine---50 mLLab-prepared
Anhydrous MgSO₄ or Na₂SO₄---~10 gLab-prepared
Silica Gel (230-400 mesh)---~50 gSorbent Tech.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] May cause damage to organs through prolonged or repeated exposure.[5] Avoid creating dust.[6] In case of contact, wash the affected area immediately with plenty of water.[7]

  • 3-Methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8] Handle with care.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Water-reactive. In contact with water or moisture, it releases flammable gases which may ignite spontaneously.[9][10] It is also a skin and serious eye irritant.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, and store in a cool, dry place away from water and protic solvents.[9][11][12]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Use only in a well-ventilated fume hood.

  • Organic Solvents (EtOAc, Hexanes): Are flammable. Keep away from ignition sources.

Detailed Experimental Protocol

Reaction Setup and Execution
  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.38 g, 10.0 mmol, 1.0 eq.).

  • Add 1,2-dichloroethane (DCE, 50 mL) to the flask and stir to dissolve the solid.

  • Add 3-methoxybenzaldehyde (1.33 mL, 11.0 mmol, 1.1 eq.) to the solution using a syringe. Stir the mixture at room temperature for 15 minutes.

    • Rationale: Pre-mixing the amine and aldehyde allows for the initial formation of the hemiaminal intermediate before the introduction of the reducing agent.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the stirring solution in three portions over 10 minutes.

    • Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. Using 1.5 equivalents of the reducing agent ensures the complete reduction of the intermediate iminium ion.

  • Seal the flask with a septum or drying tube and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-16 hours. The product spot should be visible (stains yellow/orange) and the starting materials should be consumed.

Work-up and Isolation
  • Once the reaction is complete (as determined by TLC), carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.

    • Caution: Gas evolution (H₂) may occur. Add the solution slowly, especially at the beginning.

    • Rationale: The basic NaHCO₃ solution neutralizes any remaining acetic acid from the decomposition of NaBH(OAc)₃ and quenches the excess reducing agent.

  • Stir the biphasic mixture vigorously for 20 minutes.

  • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification
  • Purify the crude product using flash column chromatography on silica gel.

  • Slurry: Adsorb the crude oil/solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a 9:1 Hexanes:EtOAc mixture.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of Hexanes:EtOAc, starting from 95:5 and gradually increasing the polarity to 80:20.

  • Collect the fractions containing the desired product (identified by TLC). The product typically appears as a bright yellow-orange band.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a bright yellow or orange solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 259.11).

  • Melting Point: To assess purity.

Troubleshooting

G cluster_solutions Potential Solutions Problem Problem Observed (TLC) Sol1 Allow longer reaction time (up to 24h) Problem->Sol1 Incomplete Reaction: Starting material remains Sol2 Check quality of NaBH(OAc)₃ (reagent is moisture sensitive) Problem->Sol2 Incomplete Reaction: Starting material remains Sol3 Add 1-2 drops of glacial acetic acid to catalyze iminium formation Problem->Sol3 Slow or Stalled Reaction Sol4 Use fresh, distilled aldehyde Problem->Sol4 Side products observed

Caption: Troubleshooting guide for common synthesis issues.

References

  • Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. 9

  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet. 11

  • Biosynth. (2022, September 2). 2-Nitroaniline Safety Data Sheet. 4

  • CDH Fine Chemical. (n.d.). 3-Methoxybenzylamine Material Safety Data Sheet. 8

  • Fisher Scientific. (2024, April 2). Sodium triacetoxyborohydride Safety Data Sheet. 10

  • TCI Chemicals. (2025, May 22). Sodium Triacetoxyborohydride Safety Data Sheet. 12

  • Sigma-Aldrich. (2026, January 13). 2-Nitroaniline Safety Data Sheet. 5

  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet. 13

  • ChemicalBook. (2026, January 17). 2-Nitroaniline Safety Data Sheet. 6

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). 2-NITRO ANILINE 98% Pure Material Safety Data Sheet. 7

  • Carl ROTH. (2024, September 18). 2-Nitroaniline Safety Data Sheet. 14

  • Fisher Scientific. (2025, December 22). 3-Methoxybenzylamine Safety Data Sheet. 15

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. 1

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. 2

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. 3

Sources

Application Notes and Protocols: Catalytic Hydrogenation of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Aryl amines are pivotal intermediates in the creation of a vast array of biologically active molecules.[2] Among the various methods available, catalytic hydrogenation stands out for its efficiency, cleanliness, and scalability. This guide provides a detailed examination of the catalytic hydrogenation of N-[(3-methoxyphenyl)methyl]-2-nitroaniline to its corresponding diamine, a key step often encountered in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals. It offers in-depth technical guidance, field-proven insights, and robust protocols to ensure successful and safe execution of this critical reaction. The focus is on providing a comprehensive understanding of the underlying principles, from reaction mechanism to practical troubleshooting.

Reaction Overview and Mechanism

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a functional group, mediated by a metal catalyst.[3] In the case of nitroarenes, the reaction proceeds through a series of intermediates to yield the final amine product. While the precise mechanism can be complex and surface-dependent, a generally accepted pathway involves the initial adsorption of the nitro group onto the catalyst surface, followed by sequential reduction steps.

The chemoselective reduction of a nitro group in the presence of other reducible functionalities is a significant challenge in organic synthesis.[1] Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation due to its high activity and selectivity.[2][3]

The Chemical Transformation

The overall transformation for the catalytic hydrogenation of this compound is depicted below:

Caption: Catalytic hydrogenation of the starting material.

Experimental Protocol: Atmospheric Pressure Hydrogenation

This protocol details the procedure for the catalytic hydrogenation of this compound at or near atmospheric pressure using a hydrogen-filled balloon. This method is suitable for small to medium-scale reactions in a standard laboratory setting.

Materials and Equipment
Reagents and Solvents Equipment
This compoundThree-necked round-bottom flask with a magnetic stir bar
10% Palladium on carbon (Pd/C), 50% wetNitrogen/vacuum manifold
Ethanol (EtOH) or Methanol (MeOH), anhydrousHydrogen gas cylinder with regulator
Celite® 545Balloons (for hydrogen)
Nitrogen gas (for inerting)Septa and glass stoppers
Syringes and needles
Buchner funnel and filter flask
Schlenk line (optional, but recommended)
Step-by-Step Procedure
  • Reaction Setup and Inerting:

    • Place a weighed amount of 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) into a dry, three-necked round-bottom flask equipped with a magnetic stir bar.[4]

    • Seal the flask and connect it to a nitrogen/vacuum manifold.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4][5] This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[6][7]

  • Addition of Solvent and Substrate:

    • Under a positive flow of nitrogen, add the solvent (e.g., ethanol or methanol) to the flask.[4] Polar solvents are generally preferred for this reaction.[8]

    • Dissolve the this compound in a minimal amount of the chosen solvent and add it to the reaction flask via a syringe or dropping funnel.

  • Introduction of Hydrogen:

    • Evacuate the flask again and then backfill with hydrogen from a balloon.[4] Repeat this process twice more to ensure the atmosphere is saturated with hydrogen.

    • For a 100 mmol scale reaction, approximately three 2L balloons of hydrogen will be required, as the reduction of a nitro group consumes three molar equivalents of H₂.[4]

    • Ensure the reaction is vigorously stirred to facilitate good mixing of the substrate, catalyst, and hydrogen.[8]

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take an aliquot for analysis, first, evacuate the flask and backfill with nitrogen.[4] Then, quickly remove a sample under a positive nitrogen flow. After sampling, re-establish the hydrogen atmosphere.[4]

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete (as indicated by the consumption of the starting material), evacuate the flask and purge with nitrogen three times to remove all residual hydrogen.[5][9]

    • Prepare a pad of Celite® in a Buchner funnel.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[5] Caution: Used Pd/C catalyst can be pyrophoric and may ignite if it comes into contact with air while dry.[4][7]

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

    • Immediately after filtration, quench the used catalyst on the Celite® pad with water to minimize the fire hazard.[4] The wet catalyst slurry should be stored in a dedicated, sealed waste container.[5]

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can then be purified by standard techniques such as recrystallization or column chromatography, if necessary.

Experimental Workflow Diagram

Sources

Topic: Strategic Synthesis of 1-(3-methoxybenzyl)-1H-benzo[d]imidazole via Reductive Cyclization of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, field-proven protocol for the synthesis of 1-(3-methoxybenzyl)-1H-benzo[d]imidazole, a representative substituted benzimidazole, utilizing N-[(3-methoxyphenyl)methyl]-2-nitroaniline as the key precursor. We delve into the robust and widely applicable method of reductive cyclization, offering a step-by-step guide from reaction setup to product characterization. The causality behind experimental choices, safety protocols, and analytical validation are emphasized to ensure reproducibility and high-purity outcomes. This guide is designed for researchers in drug discovery and organic synthesis, providing the necessary framework to efficiently generate functionalized benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Moiety

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in pharmaceutical sciences.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[2][3]

The synthesis of 2-substituted and N-substituted benzimidazoles is therefore of paramount importance. One of the most efficient and reliable strategies involves the reductive cyclization of ortho-nitroaniline precursors.[4][5] This one-pot approach combines the reduction of a nitro group to an amine with a subsequent intramolecular condensation and dehydration, directly yielding the benzimidazole ring system.[6] This method avoids the need to isolate potentially unstable o-phenylenediamine intermediates, streamlining the synthetic process.[6]

This document provides a comprehensive guide to synthesizing 1-(3-methoxybenzyl)-1H-benzo[d]imidazole using this compound, a readily accessible precursor. We will focus on a classic and highly effective protocol using Tin(II) Chloride (SnCl₂) as the reducing agent.[7]

Reaction Mechanism: Reductive Cyclization Pathway

The conversion of an N-substituted-2-nitroaniline to a benzimidazole proceeds through a well-established cascade mechanism. The process is initiated by the reduction of the nitro group, followed by an intramolecular cyclization.

Caption: Reductive cyclization mechanism overview.

The mechanism can be detailed as follows:

  • Reduction: Tin(II) chloride, in an acidic medium, reduces the nitro group (-NO₂) on the aniline ring to a primary amine (-NH₂). This is the rate-determining step and generates a highly reactive o-phenylenediamine derivative in situ.[7]

  • Intermediate Formation: The process involves the formation of a Schiff base or imine intermediate, although this is often transient.

  • Cyclization: The nucleophilic secondary amine (the original N-substituent) attacks the electrophilic carbon of the imine, leading to the formation of the five-membered imidazole ring.

  • Dehydration/Aromatization: The resulting intermediate readily loses a molecule of water to form the stable, aromatic benzimidazole ring system.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-(3-methoxybenzyl)-1H-benzo[d]imidazole.

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flasks (50 mL, 100 mL)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reflux condenser
Concentrated Hydrochloric Acid (HCl)Magnetic stirrer and hotplate
Ethanol (EtOH)Buchner funnel and filter paper
Ethyl Acetate (EtOAc)Separatory funnel
Saturated Sodium Bicarbonate Solution (NaHCO₃)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates
Deionized Water (H₂O)NMR tubes, IR spectrometer, Mass spectrometer
Deuterated Solvents (e.g., DMSO-d₆) for NMRStandard laboratory glassware
Safety Precautions

Chemical Hazard Overview:

  • N-substituted-2-nitroanilines: These compounds are generally toxic if swallowed, inhaled, or in contact with skin.[8][9] They can cause skin and eye irritation and may lead to organ damage through prolonged exposure. Always handle in a well-ventilated fume hood.

  • Tin(II) Chloride (SnCl₂·2H₂O): Harmful if swallowed and can cause severe skin burns and eye damage.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Respiratory irritant.

  • Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Use in a well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves at all times.

  • All solid transfers and reactions should be conducted within a certified chemical fume hood.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal. Organic waste should be collected in a designated container.

Synthetic Workflow

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) and ethanol (20-30 mL). Stir the resulting suspension.

  • Initiation of Reaction: Carefully add concentrated hydrochloric acid (2.0-3.0 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully neutralize the acidic mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. Caution: Vigorous gas (CO₂) evolution will occur. Perform this step slowly in a large beaker or flask to avoid overflow.

    • A precipitate (tin salts) will form.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Results: Characterization and Validation

The identity and purity of the synthesized 1-(3-methoxybenzyl)-1H-benzo[d]imidazole must be confirmed using standard analytical techniques.[10][11]

Expected Yield and Appearance
  • Yield: 75-90% (based on similar reported procedures).[7]

  • Appearance: Off-white to pale yellow solid.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueCharacteristic Signals and Interpretation
¹H NMR Imidazole Proton (C2-H): A singlet expected around δ 8.0-8.5 ppm. This is a key diagnostic peak for the benzimidazole ring. Aromatic Protons: Multiplets in the range of δ 7.0-7.8 ppm corresponding to the protons on the benzo- and benzyl- portions of the molecule. Methylene Protons (-CH₂-): A characteristic singlet for the benzylic protons around δ 5.4-5.6 ppm. Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm.[12]
¹³C NMR Imidazole Carbon (C2): A peak in the downfield region, typically δ 140-145 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield. Methylene Carbon (-CH₂-): A signal around δ 48-52 ppm. Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
FT-IR C=N Stretch: A characteristic absorption band around 1620-1630 cm⁻¹.[10] C-O Stretch (Aryl Ether): A strong band around 1250-1260 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Absence of N-O Stretch: Disappearance of the strong nitro group bands (approx. 1530 and 1350 cm⁻¹) from the starting material confirms the reduction.
HRMS The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact mass of the protonated product (C₁₅H₁₅N₂O⁺), confirming its molecular formula.[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add more SnCl₂·2H₂O and continue refluxing for another 1-2 hours, monitoring by TLC. Ensure the reaction is sufficiently acidic.
Low Yield Incomplete extraction or loss during work-up.Perform additional extractions with ethyl acetate. Be careful during neutralization to avoid loss of product due to emulsification.
Product Contamination Incomplete reduction or side reactions.Ensure sufficient heating and reaction time. Purify the crude product carefully using column chromatography.
Difficulty in Isolation Product is an oil or does not crystallize easily.Use silica gel column chromatography for purification. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(3-methoxybenzyl)-1H-benzo[d]imidazole from its corresponding ortho-nitroaniline precursor. The reductive cyclization method using Tin(II) chloride is a robust, high-yielding, and scalable process suitable for generating diverse benzimidazole libraries for drug discovery and development. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently and efficiently produce high-purity benzimidazole derivatives for further biological evaluation.

References

  • Liu, X., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. Available at: [Link]

  • Duan, X., et al. (2013). Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Chinese Chemical Letters. Available at: [Link]

  • Cui, W., et al. (2012). Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett. Available at: [Link]

  • Li, J., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Arkivoc. Available at: [Link]

  • Gürsoy, E., & Haciu, D. (2012). Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Narender, P., et al. (2007). New One-Pot Procedure for the Synthesis of 2-Substituted Benzimidazoles. Synthetic Communications. Available at: [Link]

  • Liu, X., et al. (2014). Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2. ResearchGate. Available at: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Synfacts. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Thieme. Available at: [Link]

  • Ananikov, V. P., et al. (2007). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Russian Chemical Bulletin. Available at: [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information for: An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

  • Organic Chemistry Portal. (2010). Synthesis of benzimidazoles. Available at: [Link]

  • Sharma, D., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]

  • Sharma, P. C., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2023). Benzimidazole and Their Derivatives. Available at: [Link]

  • Preston, P. N., & Tennant, G. (1972). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Naeimi, H., & Alishahi, N. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Available at: [Link]

  • Bouyahya, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline (also known as N-(3-methoxybenzyl)-2-nitroaniline) via microwave-assisted organic synthesis (MAOS).

Targeting researchers in medicinal chemistry, this guide replaces traditional thermal reflux methods (12–24 hours) with a rapid microwave-irradiated Nucleophilic Aromatic Substitution (


) protocol (15 minutes). The resulting secondary amine is a critical intermediate for the synthesis of benzimidazole-based anthelmintics, antihistamines, and kinase inhibitors.

Key Advantages:

  • Reaction Time: Reduced from 18 hours to 15 minutes.

  • Green Chemistry: Uses Ethanol (EtOH) as a benign solvent; high Atom Economy.

  • Yield: Consistent isolated yields >92%.

  • Purity: Product precipitates upon cooling, minimizing chromatographic purification.

Scientific Background & Mechanism[1][2][3]

The Chemistry: Activated

The synthesis relies on the nucleophilic attack of 3-methoxybenzylamine on 1-fluoro-2-nitrobenzene . The ortho-nitro group is essential; it acts as an electron-withdrawing group (EWG) that activates the benzene ring by lowering the energy of the transition state (Meisenheimer complex) and stabilizing the negative charge delocalized onto the oxygen atoms.

While 1-chloro-2-nitrobenzene is cheaper, 1-fluoro-2-nitrobenzene is selected for this rapid protocol because the high electronegativity of fluorine inductively stabilizes the intermediate Meisenheimer complex more effectively than chlorine, making it the superior leaving group in


 reactions (the "Element Effect").
Reaction Mechanism Diagram

SNAr_Mechanism Reactants Reactants 1-Fluoro-2-nitrobenzene + 3-Methoxybenzylamine TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product N-(3-methoxybenzyl)-2-nitroaniline + HF (scavenged by Base) TS->Product Aromatization (Loss of F-)

Figure 1: The


 pathway. The highly polar transition state is stabilized by the specific dielectric heating effects of microwave irradiation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
1-Fluoro-2-nitrobenzene 141.101.0141 mg (1 mmol)Electrophile
3-Methoxybenzylamine 137.181.2165 mg (1.2 mmol)Nucleophile
Potassium Carbonate (

)
138.201.5207 mgHF Scavenger
Ethanol (Abs.) 46.07Solvent3.0 mLGreen Solvent
Method A: Microwave-Assisted Synthesis (Recommended)

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (1.0 equiv) and 3-methoxybenzylamine (1.2 equiv).

  • Solvation: Add 3.0 mL of Ethanol.

  • Base Addition: Add

    
      (1.5 equiv). Cap the vial securely with a PTFE/silicone septum cap.
    
  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Allow the reactor to cool the vial to 45 °C using compressed air (built-in feature).

Method B: Conventional Thermal Reflux (Control)
  • Combine reactants as above in a 25 mL round-bottom flask.

  • Reflux at 78 °C (boiling point of EtOH) for 18 hours .

  • Monitor by TLC (Hexane:EtOAc 8:2) until starting material is consumed.

Work-up and Purification (Common to both)

The product, This compound , is highly crystalline and lipophilic.

  • Pour the reaction mixture into 20 mL of ice-cold water.

  • Stir vigorously for 5 minutes. The product will precipitate as a bright orange/yellow solid.

  • Filtration: Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash: Wash the cake with cold water (

    
     mL) to remove inorganic salts (
    
    
    
    , excess
    
    
    ) and trace amine.
  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

  • Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from hot Ethanol.

Workflow Visualization

Workflow Step1 1. Charge Vial (Reagents + EtOH + K2CO3) Step2 2. Microwave Irradiation 120°C / 15 min / High Stirring Step1->Step2 Step3 3. Quench Pour into Ice Water Step2->Step3 Step4 4. Isolation Vacuum Filtration Step3->Step4 Step5 5. Analysis (NMR, HPLC, MP) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Method Comparison

The microwave method demonstrates superior efficiency compared to thermal reflux.

MetricThermal RefluxMicrowave (This Protocol)
Reaction Time 18 hours15 minutes
Temperature 78 °C120 °C
Isolated Yield 78%94%
Purity (HPLC) 92% (requires column)>98% (crude)
E-Factor (Waste) High (solvent loss)Low (sealed vessel)
Analytical Data (Representative)
  • Appearance: Bright orange crystalline solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    8.17 (dd, 1H, Ar-H), 8.05 (br s, 1H, NH), 7.40 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 6.95-6.80 (m, 3H, Ar-H), 6.65 (d, 1H, Ar-H), 6.60 (t, 1H, Ar-H), 4.55 (d, 2H,
    
    
    ), 3.80 (s, 3H,
    
    
    ).
  • Interpretation: The diagnostic broad singlet at 8.05 ppm confirms the secondary amine (

    
    ) formation. The doublet at 4.55 ppm confirms the benzylic methylene group coupling to the NH.
    

Troubleshooting & Optimization (Expert Insights)

  • Pressure Safety: Ethanol generates approximately 4–6 bar of pressure at 120 °C. Ensure the vial is rated for at least 20 bar (standard for modern MW vials). Do not exceed 60% volume filling to prevent over-pressurization.

  • Solvent Choice: If the starting materials are not fully soluble in Ethanol at room temperature, do not worry. The "microwave effect" and elevated temperature will solubilize them rapidly. DMF can be used for higher temperatures (>150 °C) but complicates the water-wash workup.

  • Scale-up: This reaction scales linearly from 1 mmol to 20 mmol in a single batch. For larger scales (>20 mmol), a flow-chemistry approach or parallel batch processing is recommended to maintain uniform heating profiles.

References

  • General

    
     Microwave Methodology: 
    Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
    [Link]
    
  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

  • Green Chemistry in Amine Synthesis: Prajapati, D., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, 11(4). [Link]

  • Reagent Data (1-Fluoro-2-nitrobenzene): PubChem Compound Summary for CID 11627, 1-Fluoro-2-nitrobenzene. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are three principal methods for this synthesis, each with distinct advantages and considerations:

  • Direct N-Alkylation: This is a classical nucleophilic substitution involving the reaction of 2-nitroaniline with a 3-methoxybenzyl halide (e.g., chloride or bromide). It is straightforward but often requires forcing conditions due to the low nucleophilicity of the aniline.[1]

  • Reductive Amination: A versatile and widely used method that involves reacting 2-nitroaniline with 3-methoxybenzaldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[2] This approach often provides good yields under mild conditions.

  • Catalytic N-Alkylation (Borrowing Hydrogen): An environmentally benign approach where 2-nitroaniline is reacted directly with 3-methoxybenzyl alcohol in the presence of a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Manganese).[3][4] This method generates water as the sole byproduct.[2]

Q2: Why is the direct N-alkylation of 2-nitroaniline notoriously difficult?

A2: The primary challenge lies in the electronic properties of the 2-nitroaniline substrate. The ortho-nitro group is strongly electron-withdrawing, which significantly reduces the electron density on the amine nitrogen. This decreased basicity and nucleophilicity makes the amine a poor nucleophile, requiring more vigorous reaction conditions (higher temperatures, stronger bases) compared to the alkylation of a more electron-rich aniline.[1]

Q3: For the direct alkylation with a benzyl halide, what is the optimal choice of base and solvent?

A3: The choice is critical for success.

  • Base: Due to the low acidity of the N-H bond in 2-nitroaniline, a weak base like sodium bicarbonate (NaHCO₃) is generally insufficient.[1] Stronger inorganic bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are effective. For even more challenging cases, very strong bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) may be necessary to achieve a reasonable reaction rate.[1]

  • Solvent: Polar aprotic solvents are highly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can effectively solvate the reactants and stabilize charged intermediates, thereby increasing reaction rates.[1]

Table 1: Comparison of Primary Synthetic Routes
FeatureDirect N-Alkylation (with Halide)Reductive AminationCatalytic N-Alkylation (Borrowing Hydrogen)
Key Reagents 2-Nitroaniline, 3-Methoxybenzyl Halide, Strong Base2-Nitroaniline, 3-Methoxybenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)2-Nitroaniline, 3-Methoxybenzyl Alcohol, Metal Catalyst (e.g., Ir, Ru)
Typical Conditions High Temperature (80-140°C), Polar Aprotic SolventRoom Temperature to Mild Heat, DCE or THF SolventHigh Temperature (80-120°C), Toluene or other high-boiling solvent
Pros Straightforward, uses common lab reagents.High yields, mild conditions, good functional group tolerance."Green" chemistry (water is the only byproduct), uses stable alcohols.
Cons Requires forcing conditions, risk of over-alkylation, halide reagent can be lachrymatory.Requires stoichiometric reducing agent, aldehyde can be unstable.Requires expensive metal catalyst, may require inert atmosphere.

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common complaint and typically stems from suboptimal reaction conditions. Let's diagnose the issue.

  • Cause 1: Insufficiently Basic Conditions: As discussed in the FAQs, the low nucleophilicity of 2-nitroaniline is the main hurdle.[1] Your base may not be strong enough to facilitate the reaction.

    • Solution: Switch from a weak base (e.g., NaHCO₃) to a stronger one like potassium carbonate (K₂CO₃, 2.0 eq.) or potassium tert-butoxide (tBuOK, 1.5 eq.).[1][3]

  • Cause 2: Inadequate Temperature: The reaction is often too slow at room temperature.[1]

    • Solution: Increase the reaction temperature. A common and effective range is 80-120°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Cause 3: Poor Reagent Quality: Water or other impurities in your reagents or solvent can interfere with the reaction, especially when using strong bases like NaH.[5]

    • Solution: Ensure your solvent is anhydrous and that the 2-nitroaniline and 3-methoxybenzyl halide are pure.

  • Cause 4: Inefficient Workup: The product can be lost during extraction or purification steps.

    • Solution: Ensure you are using an adequate amount of extraction solvent (e.g., ethyl acetate) and perform at least three extractions. When drying the combined organic layers, rinse the drying agent (e.g., MgSO₄) with fresh solvent to recover any adsorbed product.[6]

Low_Yield_Troubleshooting start Low Yield Observed base Is the base strong enough? (e.g., K₂CO₃, tBuOK) start->base temp Is the temperature high enough? (e.g., 80-120°C) base->temp Yes base_sol Action: Use a stronger base (e.g., K₂CO₃, tBuOK) base->base_sol No reagents Are reagents and solvent pure and anhydrous? temp->reagents Yes temp_sol Action: Increase reaction temperature temp->temp_sol No solution Yield Improved reagents->solution Yes reagents_sol Action: Purify reagents and use anhydrous solvent reagents->reagents_sol No base_sol->base temp_sol->temp reagents_sol->reagents Alkylation_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) reagents 2. Add Reagents (2-Nitroaniline, K₂CO₃, Acetonitrile) setup->reagents addition 3. Dropwise Addition (3-Methoxybenzyl Bromide) reagents->addition heating 4. Heat to 80°C & Monitor by TLC addition->heating workup 5. Workup (Cool, Filter, Extract) heating->workup purify 6. Purification (Column Chromatography) workup->purify

Sources

Technical Support Center: Optimizing Temperature for N-Alkylation of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial, yet often challenging, chemical transformation. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Foundational Principles - Why Temperature is a Critical Control Point

The N-alkylation of 2-nitroaniline is a nuanced process where temperature is not just a variable, but a primary tool for controlling reaction rate, selectivity, and yield. Understanding its multifaceted role is the first step toward optimization.

FAQ 1.1: Why is my N-alkylation of 2-nitroaniline failing or proceeding very slowly at room temperature?

This is the most common issue researchers face and it stems directly from the electronic properties of the starting material.

  • Root Cause: The amino group (-NH₂) in 2-nitroaniline is a poor nucleophile. The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly reduces the electron density on the nitrogen atom.[1] This deactivation means that the amine's lone pair is less available to attack the electrophilic alkylating agent.

  • The Role of Temperature: According to collision theory and the Arrhenius equation, increasing the temperature provides the reactant molecules with greater kinetic energy.[2][3][4] This leads to more frequent and more energetic collisions, increasing the likelihood that collisions will overcome the activation energy barrier required for the reaction to proceed. For many N-alkylations of 2-nitroaniline, especially with less reactive alkyl halides like chlorides or bromides, temperatures in the range of 80-140°C are often necessary to achieve a reasonable reaction rate.[1]

FAQ 1.2: What are the risks of setting the temperature too high?

While heat is necessary, excessive temperature can be detrimental, leading to a complex product mixture and degradation.

  • Side Reaction 1: N,N-Dialkylation: The desired mono-alkylated product, N-alkyl-2-nitroaniline, is often a better nucleophile than the starting 2-nitroaniline.[5][6] At elevated temperatures, it can compete with the starting material and react with another molecule of the alkylating agent to form an undesired N,N-dialkylated tertiary amine.

  • Side Reaction 2: Decomposition: Nitroaromatic compounds can be susceptible to thermal decomposition at excessively high temperatures, leading to a drop in the mass balance and the formation of tar-like impurities.[7][8]

  • Side Reaction 3: Elimination: If you are using a secondary or tertiary alkyl halide, high temperatures can favor the E2 elimination pathway, where the base removes a proton from the alkyl halide to form an alkene instead of the desired substitution product.

The relationship between these factors is visualized below. The goal is to find the "sweet spot" where the rate of the desired reaction is maximized while the rates of side reactions remain negligible.

G cluster_temp Temperature Effect cluster_outcome Reaction Outcome Temp_Low Low Temp (e.g., 25°C) Outcome_Slow No / Slow Reaction Temp_Low->Outcome_Slow Insufficient Activation Energy Temp_Opt Optimal Temp (e.g., 80-120°C) Outcome_Good Good Yield & Selectivity Temp_Opt->Outcome_Good Balanced Kinetics Outcome_Poor Side Products & Decomposition Temp_Opt->Outcome_Poor Risk of Over-reaction Temp_High High Temp (e.g., >140°C) Temp_High->Outcome_Poor Undesired Pathways Favored

Caption: Relationship between reaction temperature and outcome.

Section 2: Troubleshooting Guide - Diagnosis and Corrective Actions

This section provides direct answers to specific problems you might encounter during your experiment.

Problem: Low or No Conversion

Q: I've heated my reaction to 80°C for 12 hours and my TLC/LC-MS shows only starting material. What should be my first step?

A: Your primary diagnosis should be insufficient activation energy or suboptimal reaction conditions. Before aggressively increasing the temperature, verify the other key parameters.

  • Verify Your Base: The low basicity of 2-nitroaniline often requires a strong base to facilitate the reaction, such as K₂CO₃, tBuOK, or NaH.[1] A weak base like NaHCO₃ is typically insufficient. Ensure your base is anhydrous, as water can inhibit the reaction.[9]

  • Check Your Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not interfere with the nucleophile.[1] Ensure the solvent's boiling point is compatible with your target temperature.[1]

  • Incremental Temperature Increase: If the base and solvent are appropriate, increase the temperature in a controlled manner. Raise the temperature by 10-15°C increments (e.g., from 80°C to 95°C) and monitor the reaction progress every few hours. This systematic approach helps you find the minimum temperature required for conversion without overshooting into the region of side product formation.

Problem: Multiple Products Observed (Poor Selectivity)

Q: My reaction is working, but I'm getting a significant amount of a less polar spot on my TLC, which I suspect is the N,N-dialkylated product. How can temperature help?

A: This is a classic case of the product being more reactive than the starting material. Temperature moderation is key to controlling this.

  • Reduce the Temperature: The activation energy for the second alkylation is often comparable to or lower than the first, especially at high temperatures. Lowering the reaction temperature (e.g., from 110°C to 90°C) can disproportionately slow down the second alkylation, favoring mono-alkylation. This is a strategy to exert kinetic control over the reaction.

  • Adjust Stoichiometry: While not a temperature fix, it's a complementary strategy. Using a slight excess of the 2-nitroaniline (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent can also suppress dialkylation.[1]

  • Monitor Conversion: Aim for a partial conversion of the starting material (e.g., 70-80%) where the concentration of the mono-alkylated product is still relatively low, thus minimizing its chance to react further.

G start Problem: Low Yield or Selectivity check_base Is Base Strong Enough? (e.g., K2CO3, NaH) start->check_base check_temp Is Temperature Sufficient? (Typically 80-140°C) check_base->check_temp Yes use_stronger_base Action: Switch to Stronger, Anhydrous Base check_base->use_stronger_base No check_selectivity Is Dialkylation Observed? check_temp->check_selectivity Yes increase_temp Action: Increase Temp by 10-15°C Increments check_temp->increase_temp No reduce_temp Action: Reduce Temp by 10-15°C check_selectivity->reduce_temp Yes monitor Monitor Progress by TLC / LC-MS check_selectivity->monitor No, but still low yield increase_temp->monitor use_stronger_base->monitor use_excess_amine Action: Use Excess 2-Nitroaniline (1.2-1.5 eq) reduce_temp->use_excess_amine use_excess_amine->monitor

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in N-[(3-methoxyphenyl)methyl]-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline, a key intermediate in various research and development applications. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction and optimize your conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing very low conversion to the desired this compound. What are the most likely causes?

Low conversion is a frequent challenge in this synthesis, often stemming from several factors related to the reductive amination process. The primary reasons include inefficient imine formation and issues with the reduction step. Specifically, 2-nitroaniline is a weakly basic amine, which can make the initial condensation with 3-methoxybenzaldehyde to form the imine intermediate sluggish.[1]

Potential Causes for Low Conversion:

  • Inefficient Imine Formation: The equilibrium between the starting materials (aldehyde and amine) and the imine intermediate may not favor imine formation. This is particularly true for weakly nucleophilic amines like 2-nitroaniline.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the rate of both imine formation and its subsequent reduction.[2]

  • Inactive or Insufficient Reducing Agent: The hydride reagent may have degraded over time or been added in insufficient quantities to drive the reaction to completion.

  • Competing Side Reactions: The aldehyde starting material can undergo self-condensation (aldol reaction) or be prematurely reduced to an alcohol by the reducing agent.[2][3]

Q2: I suspect the imine formation is the rate-limiting step. How can I drive this equilibrium towards the product?

Optimizing imine formation is critical for a successful synthesis. Here are several strategies to enhance the formation of the imine intermediate:

  • Use of a Dehydrating Agent: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases a molecule of water.[2] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can shift the equilibrium towards the imine product by removing water as it is formed.

  • Azeotropic Removal of Water: If the chosen solvent forms an azeotrope with water (e.g., toluene or benzene), using a Dean-Stark apparatus can effectively remove water from the reaction mixture, thereby driving the reaction forward.[2]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2] Acetic acid is a commonly used catalyst for this purpose.[1] However, the pH must be carefully controlled, as a highly acidic environment can protonate the amine, rendering it non-nucleophilic.

DOT Script for Imine Formation Equilibrium:

Imine_Formation cluster_equilibrium Equilibrium A 3-Methoxybenzaldehyde + 2-Nitroaniline B Iminium Ion Intermediate A->B Condensation D H₂O B->A Hydrolysis C This compound B->C Reduction

Caption: Equilibrium of imine formation and its subsequent reduction.

Q3: What are the best practices for choosing and using a reducing agent for this specific reaction?

The choice of reducing agent is critical for selectively reducing the imine in the presence of the aldehyde and nitro functional groups.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes.[1][4] Tolerates a wide range of functional groups, including nitro groups.[1]Can be more expensive than other borohydrides.
Sodium Borohydride (NaBH₄) Cost-effective and readily available.[5]Less selective; can reduce the starting aldehyde.[4] Requires careful control of reaction conditions.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines.[4]Highly toxic due to the potential release of cyanide gas, especially in acidic conditions.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Greener" option that avoids stoichiometric metal hydride waste.[2]Can potentially reduce the nitro group on the 2-nitroaniline ring. Requires specialized equipment for handling hydrogen gas.[5]

Recommendations:

For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity and tolerance of the nitro group.[1]

Protocol for Reductive Amination using NaBH(OAc)₃:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1]

  • Add acetic acid (1.0-2.0 eq) to the mixture to catalyze imine formation.[1]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Control the addition rate to manage any potential exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Side Reactions and Impurities

Q4: I am observing a significant amount of an alcohol byproduct. What is causing this and how can I prevent it?

The formation of 3-methoxybenzyl alcohol is a common side reaction resulting from the reduction of the starting aldehyde, 3-methoxybenzaldehyde, by the hydride reagent.[3]

Causes:

  • Non-selective Reducing Agent: Using a strong reducing agent like sodium borohydride (NaBH₄) can lead to the reduction of both the imine and the aldehyde.[4]

  • Slow Imine Formation: If the rate of imine formation is slow, the reducing agent has more opportunity to react with the more abundant aldehyde.

Solutions:

  • Use a Milder, More Selective Reducing Agent: Switching to sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less reactive towards aldehydes.[1][4]

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the aldehyde and amine to react to form the imine (monitoring by TLC or NMR). Once imine formation is maximized, then add the reducing agent.[6]

Q5: My final product is contaminated with unreacted 2-nitroaniline. How can I effectively remove it?

Unreacted 2-nitroaniline can be challenging to remove due to its similar polarity to the product.

Purification Strategies:

  • Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can protonate the basic unreacted amine, causing it to partition into the aqueous layer. The desired product, being less basic, should remain in the organic layer.

  • Column Chromatography: Careful column chromatography on silica gel, using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes), can effectively separate the product from the starting amine.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

DOT Script for Troubleshooting Logic:

Troubleshooting_Workflow start Low Conversion Rate q1 Check Imine Formation start->q1 s1a Add Dehydrating Agent (e.g., MgSO₄) q1->s1a Yes s1b Use Dean-Stark Trap q1->s1b Yes s1c Add Catalytic Acid (e.g., Acetic Acid) q1->s1c Yes q2 Evaluate Reducing Agent s1a->q2 s1b->q2 s1c->q2 s2a Switch to NaBH(OAc)₃ q2->s2a Yes s2b Ensure Freshness and Sufficient Stoichiometry q2->s2b Yes q3 Identify Side Products s2a->q3 s2b->q3 s3a Alcohol Byproduct: Use Milder Reducing Agent q3->s3a Yes s3b Unreacted Starting Material: Optimize Stoichiometry & Reaction Time q3->s3b Yes end Optimized Synthesis s3a->end s3b->end

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. [Link]

  • Klyuev, M. V., & Khidekel', M. L. (1980). Reductive amination of aldehydes and ketones with sodium hypophosphite. Russian Chemical Reviews, 49(1), 14.
  • Gribble, G. W. (2010). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYD-NITRO-882 Topic: Catalyst Deactivation & Troubleshooting during Nitro Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Triage: The Diagnostic Workflow

Before adjusting your reactor, determine if your catalyst is truly "poisoned" or if you are facing selectivity/inhibition issues. Use this decision tree to diagnose the root cause.

TroubleshootingTree Start Symptom: Reaction Stalled/Failed Q1 Did the reaction start at all? Start->Q1 Q2 Did it stall at ~50-70% conversion? Q1->Q2 Yes Poison Diagnosis: TRUE POISONING (Halides/Sulfur) Q1->Poison No (0% Conv) Q3 Is the product missing (Low Mass Balance)? Q2->Q3 No (Full Conv) Inhibit Diagnosis: PRODUCT INHIBITION (Amine Adsorption) Q2->Inhibit Yes (Stalled) Selectivity Diagnosis: HYDROGENOLYSIS (Debenzylation) Q3->Selectivity Yes

Figure 1: Diagnostic logic flow for identifying catalyst deactivation modes versus selectivity issues.

Technical Deep Dive: Root Cause Analysis

Issue A: True Catalyst Poisoning (The Reaction Never Starts)

The Chemistry: Your substrate, N-[(3-methoxyphenyl)methyl]-2-nitroaniline, is likely synthesized via Nucleophilic Aromatic Substitution (


) using 2-chloronitrobenzene or 2-fluoronitrobenzene.
  • The Culprit: Residual Halide Ions (

    
    , 
    
    
    
    ) or Sulfur (if DMSO/sulfides were used).
  • Mechanism: Halides possess lone pairs that donate electron density into the metal's

    
    -orbitals (back-bonding), effectively blocking the active sites required for 
    
    
    
    adsorption and dissociation.
  • Diagnostic: The catalyst remains black/suspended but shows zero hydrogen uptake immediately.

Issue B: Product Inhibition (The "Choking" Effect)

The Chemistry: The reduction produces a diamine (N-((3-methoxyphenyl)methyl)benzene-1,2-diamine).

  • The Culprit: The newly formed primary amine (

    
    ) and the secondary amine bridge.
    
  • Mechanism: Amines are strong Lewis bases. They adsorb competitively onto the catalyst surface, crowding out the nitro substrate. As conversion increases, the concentration of the "poison" (product) increases, causing the rate to plummet logarithmically.

  • Diagnostic: Rapid initial uptake that slows drastically before completion.

Issue C: The "Phantom" Poison (Debenzylation)

The Chemistry: Your molecule contains a benzylic amine motif (


).
  • The Risk: Pd/C is excellent at cleaving benzylic bonds (Hydrogenolysis).

  • Observation: You might think the catalyst is dead because you don't see the expected product, but it is actually over-reducing, cleaving the molecule into o-phenylenediamine and 3-methoxytoluene.

  • Solution: This requires a catalyst switch (see Protocol 2), not just cleaning.

Mechanism Visualization: Competitive Adsorption

Understanding why your reaction stalls requires visualizing the surface competition.

AdsorptionMechanism cluster_surface Pd/C Surface Active Sites Site1 Site A (Blocked) Site2 Site B (Active) Site3 Site C (Blocked) Nitro Nitro Substrate Nitro->Site2 Weak Adsorption Amine Product (Diamine) Amine->Site1 Strong Binding Amine->Site3 Strong Binding H2 H2 H2->Site2 Required

Figure 2: Product Inhibition Mechanism. The diamine product binds more strongly to Pd sites than the nitro substrate, effectively deactivating the catalyst as the reaction proceeds.

Troubleshooting Protocols & FAQs

Protocol 1: The "Scavenger Hunt" (Removing True Poisons)

Use this if your reaction fails to initiate.

Objective: Remove residual halides or sulfur from the precursor this compound.

  • Dissolution: Dissolve the crude nitro-precursor in Ethyl Acetate (5-10 volumes).

  • Chelation Wash: Wash the organic layer with 5% aqueous EDTA solution (ethylenediaminetetraacetic acid). EDTA sequesters metal ions and helps displace halides associated with trace metal impurities.

  • Base Wash: Wash with 5%

    
     to remove acidic impurities.
    
  • Carbon Treatment (Critical): Add activated carbon (without metal) to the organic layer (10 wt% relative to substrate). Heat to reflux for 30 minutes, then filter hot through Celite. This physically adsorbs oligomers and sulfur species.

  • Recrystallization: If possible, recrystallize from Ethanol/Water to reject halide salts.

Protocol 2: Catalyst Selection Matrix

Use this to select the right tool for the job.

Catalyst SystemActivityRisk of DebenzylationPoison ResistanceRecommended For
Pd/C (Standard) HighVery High LowClean substrates; Fast reactions.
Pt/C (Sulfided) ModerateLow High Top Recommendation. The sulfur modification poisons the highly active sites responsible for hydrogenolysis but allows nitro reduction.
Raney Nickel HighModerateModerateCost-sensitive bulk reactions. (Requires careful handling).
Fe/Acid LowNoneHighIf catalytic hydrogenation fails completely (Chemical reduction backup).
FAQ: Common User Issues

Q: My reaction stalls at 80%. Can I just add more catalyst? A: You can, but it's inefficient. The fresh catalyst will also get coated by the amine product.

  • Better Fix: Increase the reaction temperature (e.g., from 25°C to 50°C) or pressure. Higher energy helps desorption of the amine product from the metal surface. Alternatively, switch solvents to a slightly acidic medium (e.g., Ethanol with 1 eq. Acetic Acid) to protonate the amine product, preventing it from binding to the metal.[1]

Q: I see a new spot on TLC that isn't my product or starting material. A: Check the mass. If the mass is [M-91] or similar, you have cleaved the benzyl group.

  • Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is specifically designed to reduce nitro groups in the presence of sensitive benzyl or halogen substituents [1].

Q: Can I use DMSO as a co-solvent to dissolve my starting material? A: Absolutely not. DMSO (Dimethyl sulfoxide) is a potent catalyst poison for Pd and Pt. Even trace amounts can kill the reaction. Use DMAc (Dimethylacetamide) or NMP if solubility is an issue, but ensure they are high-purity grades.

References

  • Mori, A., et al. (2006).[2] Selective Hydrogenation of Olefins and Acetylenes using Diphenylsulfide-Poisoned Pd/C. Organic Letters. Link (Demonstrates the concept of selective poisoning to prevent side reactions).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. Chemical Reviews. Link (Discusses industrial scale-up and poisoning mitigation).

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow. Link (Detailed mechanism of nitro reduction and intermediate formation).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Link (General troubleshooting for nitrogen-heterocycle hydrogenation).

Sources

Validation & Comparative

Spectroscopic Validation of N-[(3-methoxyphenyl)methyl]-2-nitroaniline: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting IR Spectra of N-[(3-methoxyphenyl)methyl]-2-nitroaniline Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Introduction & Scope

In medicinal chemistry and dye synthesis, This compound represents a critical scaffold, often synthesized via the reductive amination of 2-nitroaniline with 3-methoxybenzaldehyde or through nucleophilic aromatic substitution (


).

For the analytical chemist, the challenge lies not just in identifying the molecule, but in differentiating it from its reactive precursors (primary amines and aldehydes) and confirming the integrity of the secondary amine linkage.

This guide moves beyond basic peak assignment. We will analyze the electronic and steric influences —specifically the intramolecular hydrogen bonding (IMHB) characteristic of ortho-nitroanilines—that dictate the spectral fingerprint of this molecule. We compare the target spectrum against its primary precursors to provide a robust, self-validating interpretation protocol.

Experimental Methodology: ATR-FTIR Protocol

While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for rapid throughput in drug development. The following protocol minimizes variance caused by crystal packing forces.

Step-by-Step Acquisition Protocol
  • Crystal Contact: Place ~5 mg of the solid analyte on the diamond ATR crystal. Apply high pressure (>80 psi) to ensure intimate contact; ortho-substituted anilines often form rigid lattices that require significant force to suppress scattering effects.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving hyperfine splitting in the fingerprint region).

    • Scans: 32 scans (screening) or 64 scans (publication quality).

    • Range: 4000–600 cm⁻¹.

  • Background Subtraction: Perform a fresh air background immediately before measurement to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor, which can obscure the N-H stretch region.
  • Self-Validation Check: Verify the baseline is flat at 2000–2200 cm⁻¹ (a silent region). If sloping occurs, clean the crystal with isopropanol and re-clamp.

Comparative Spectral Analysis

The structural validation relies on observing the loss of precursor functional groups and the appearance of the secondary amine linkage.

The "Ortho-Effect" (Expert Insight)

Unlike para-nitroaniline, the ortho-nitro group in this target molecule forms a strong Intramolecular Hydrogen Bond (IMHB) with the amine hydrogen (


).
  • Consequence: This locks the molecule in a planar conformation and causes a red shift (lowering of frequency) of the N-H stretch compared to non-hydrogen-bonded secondary amines.

Comparative Data Table

The following table contrasts the Target Molecule against its primary precursors: 2-Nitroaniline (Starting Material A) and 3-Methoxybenzaldehyde (Starting Material B).

Functional GroupModePrecursor A (2-Nitroaniline)Precursor B (3-Methoxybenzaldehyde)Target Molecule (N-Substituted Product)Interpretation Logic
Amine (N-H) StretchDoublet (3480 & 3360 cm⁻¹)NoneSinglet (~3340–3380 cm⁻¹)Comparison of Primary (

) vs. Secondary (

). The doublet collapses to a single band.
Carbonyl (C=O) StretchNoneStrong (~1680–1700 cm⁻¹)Absent Disappearance confirms successful reduction/coupling of the aldehyde.
Nitro (

)
Asym. Stretch~1520 cm⁻¹None~1515–1525 cm⁻¹ Retained. Strong intensity.
Nitro (

)
Sym. Stretch~1340 cm⁻¹None~1335–1350 cm⁻¹ Retained. Often overlaps with C-N stretching.
Ether (C-O-C) Asym. StretchNone~1260 cm⁻¹~1250–1260 cm⁻¹ Confirms incorporation of the methoxybenzyl fragment.
Methylene (

)
ScissoringNoneNone~1450 cm⁻¹ New band appearing from the benzyl linker.

Note: The N-H stretch in the target may appear broader and less intense than typical secondary amines due to the IMHB interaction with the ortho-nitro group [1, 2].

Deep Dive: Mechanistic Interpretation

A. The Amine Region (3500–3300 cm⁻¹)
  • Precursor (2-Nitroaniline): Displays two distinct bands corresponding to asymmetric and symmetric stretching of the primary amine (

    
    ).
    
  • Target: The alkylation of the nitrogen removes one proton. You must observe the collapse of the doublet into a singlet .

    • Critical Check: If you see a weak doublet or a shoulder, your product is likely contaminated with unreacted 2-nitroaniline.

B. The Fingerprint Region (1300–1000 cm⁻¹)
  • The Methoxy Marker: The 3-methoxyphenyl group introduces a strong aryl-alkyl ether band (

    
    ) near 1250 cm⁻¹  and a symmetric stretch near 1040 cm⁻¹ .
    
  • Differentiation: 2-Nitroaniline lacks these bands. Their presence, combined with the nitro peaks (1520/1340 cm⁻¹), confirms the "hybrid" nature of the molecule.

Decision Workflow (Logic Diagram)

The following flowchart illustrates the decision logic for a scientist validating the synthesis of this compound.

IR_Validation_Workflow Start Acquire IR Spectrum (Target Sample) Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_NH Check 3300-3500 cm⁻¹ (Amine Region) Check_CO->Check_NH Peak Absent Fail_Aldehyde Contamination: Residual Aldehyde Check_CO->Fail_Aldehyde Strong Peak Present Check_Ether Check 1250 cm⁻¹ (Ether Region) Check_NH->Check_Ether Singlet (One Band) Fail_Primary Contamination: Starting Aniline Check_NH->Fail_Primary Doublet (Two Bands) Fail_Wrong Error: Missing Methoxy Group Check_Ether->Fail_Wrong Peak Absent Success VALIDATED STRUCTURE: Secondary Amine + Nitro + Ether Check_Ether->Success Strong Band Present

Figure 1: Step-by-step spectral validation logic for this compound.

References

  • PubChem. (n.d.).[1] N-benzyl-2-nitroaniline Spectral Data. National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[1][2] m-Nitroaniline Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

Comparative Mass Spectrometric Profiling of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Guide: ESI-MS/MS vs. EI-MS

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) ionization techniques for the structural characterization of N-[(3-methoxyphenyl)methyl]-2-nitroaniline (CAS structural analog: N-benzyl-2-nitroaniline derivatives).

As a secondary amine featuring a nitro-aromatic core and an electron-rich methoxybenzyl tail, this molecule exhibits distinct fragmentation behaviors governed by ortho-effects and benzylic stabilization . This guide compares Electrospray Ionization (ESI-MS/MS) —the standard for biological matrices—against Electron Impact (EI-MS) , the gold standard for structural elucidation and library matching.

Structural & Mechanistic Analysis

Understanding the fragmentation requires dissecting the molecule's lability.

  • Molecular Formula:

    
    
    
  • Exact Mass: 258.1004 Da

  • Key Lability Points:

    • The Benzylic C-N Bond: The weakest link. Cleavage here is driven by the formation of the highly stable 3-methoxybenzyl cation (tropylium derivative).

    • The Ortho-Nitro Effect: The nitro group at the ortho position (2-position) relative to the amine allows for intramolecular hydrogen abstraction, a "fingerprint" mechanism absent in meta or para isomers.

The "Ortho-Effect" Mechanism

In EI-MS, the oxygen of the nitro group (


) abstracts a hydrogen from the benzylic carbon or the amine nitrogen. This leads to the neutral loss of 

(17 Da), generating a diagnostic ion at

. This pathway is chemically specific to ortho-nitroanilines and serves as a confirmation of regiochemistry.

Comparative Performance: ESI-MS/MS vs. EI-MS

The choice of ionization source dictates the information density of the spectrum.

FeatureTechnique A: ESI-MS/MS (QqQ / Q-TOF) Technique B: EI-MS (GC-MS)
Primary Ion

(m/z 259)

(m/z 258)
Energy Regime Soft Ionization (Thermal/Voltage)Hard Ionization (70 eV)
Dominant Fragment

121 (3-methoxybenzyl cation)

121 (Base Peak)
Structural Insight Low in MS1; requires CID (MS2) for structural verification.High; "Fingerprint" fragmentation allows library matching (NIST).
Ortho-Effect Detection Difficult to observe; requires specific collision energies.Prominent ;

peak is diagnostic.
Detection Limit (LOD) Femtogram range (High Sensitivity)Picogram range (Moderate Sensitivity)
Matrix Compatibility Excellent for biological fluids (plasma/urine).Requires extraction into organic solvents; water incompatible.

Fragmentation Pathways & Visualization[1]

The following diagram illustrates the competing fragmentation pathways. The Red path highlights the ESI-dominant mechanism (heterolytic cleavage), while the Blue path highlights the EI-dominant mechanism (homolytic cleavage and ortho-rearrangement).

Fragmentation Parent Precursor Ion This compound (MW 258) Protonated [M+H]+ (m/z 259) Protonated Secondary Amine Parent->Protonated ESI (+ mode) RadicalCat M+• (m/z 258) Radical Cation Parent->RadicalCat EI (70 eV) BenzylCation Fragment A (Base Peak) 3-methoxybenzyl cation (m/z 121) Protonated->BenzylCation CID (Collision Energy 15-30eV) Benzylic Cleavage NeutralAmine Neutral Loss 2-nitroaniline Protonated->NeutralAmine RadicalCat->BenzylCation Alpha Cleavage OrthoLoss [M-OH]+ (m/z 241) Ortho-Effect Cyclization RadicalCat->OrthoLoss H-Abstraction (Ortho) NitroLoss [M-NO2]+ (m/z 212) RadicalCat->NitroLoss Nitro Loss

Caption: Comparative fragmentation map showing the divergence between proton-driven cleavage (ESI) and radical-driven rearrangement (EI).

Experimental Protocols

To replicate these profiles, follow these self-validating protocols.

Protocol A: ESI-MS/MS (LC-MS)

Best for: Quantitation in biological matrices.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (Stock). Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole (QqQ) or Q-TOF.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C[1]

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • MS/MS Optimization (Validation Step):

    • Isolate precursor

      
       259.1.
      
    • Apply Collision Energy (CE) ramp: 10 -> 50 eV.

    • Success Criteria: Observation of transition

      
       (Quantifier) and 
      
      
      
      (Qualifier).
Protocol B: EI-MS (GC-MS)

Best for: Impurity profiling and structural confirmation.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate.

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven Ramp: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[2][3]

    • Scan Range: 40–350 amu.

  • Validation Step: Verify the intensity ratio of

    
     241 (
    
    
    
    ) to
    
    
    258 (
    
    
    ). A ratio >5% confirms the ortho-nitro substitution pattern.

References

  • Danikiewicz, W. (1998).[4] "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects." European Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Class-Specific Fragmentation of Nitroanilines." NIST Chemistry WebBook, SRD 69.

  • Asare, S. O., et al. (2022).[2] "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry.

  • Shimadzu Corporation. "Principles of EI vs ESI: A Comparative Technical Note."

Sources

structure-activity relationship SAR of methoxy-substituted nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agent: 2-Methoxy-4-Nitroaniline (MNA) Context: Drug Design, Dye Chemistry, and Toxicology

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) of methoxy-substituted nitroanilines, specifically contrasting 2-methoxy-4-nitroaniline (MNA) against its unsubstituted, methyl-substituted, and halogenated analogs.

For researchers, the methoxy group (


) presents a unique "chimeric" profile:
  • Electronic: It acts as a strong resonance donor (

    
    ) yet an inductive withdrawer (
    
    
    
    ), significantly altering the "push-pull" chromophore system of nitroaniline.
  • Biological: Unlike lipophilic methyl groups, the methoxy substituent often maintains water solubility while altering metabolic susceptibility, specifically acting as a selective inducer of CYP1A2 .

  • Toxicity: The position of the methoxy group dictates mutagenic potency by modulating the enzymatic reduction of the nitro group—the critical bioactivation step.

Chemical Architecture & Electronic Profiling

The core scaffold is 4-nitroaniline (pNA) , a classic donor-acceptor system. The amino group (


) pushes electron density into the ring, while the nitro group (

) pulls it, creating a strong dipole.
Comparative Electronic Effects

The addition of a substituent at the ortho position (C2) relative to the amine modulates this system.

Substituent (R)Electronic EffectHammett Constant (

)
Impact on pKa (Basicity)Spectral Shift (

)

(Reference)
Neutral0.001.0 (Weak base)~380 nm (Yellow)

(Methoxy)
Strong Donor (+M) / Inductive Withdrawer (-I)-0.27Decreases (Inductive effect dominates at ortho)Bathochromic (Red Shift)

(Methyl)
Weak Donor (+I)-0.17Increases (Stabilizes cation)Slight Bathochromic

(Chloro)
Weak Donor (+M) / Strong Withdrawer (-I)+0.23Decreases significantlyHypsochromic (Blue Shift)

Key Insight: The methoxy group in MNA causes a significant bathochromic shift (deepening color to orange/red) compared to the methyl analog. This makes MNA a superior intermediate for azo dyes (e.g., Pigment Yellow 74) but complicates drug design due to increased reactivity.

Biological SAR: Mutagenicity & Metabolism[1][2]

The primary concern in drug development for nitroanilines is genotoxicity . The biological activity is strictly linked to the metabolic reduction of the nitro group.

The Metabolic Activation Pathway

Nitroanilines are pro-mutagens. They require metabolic activation (bioactivation) to damage DNA. The methoxy group influences this by altering the electron density at the nitrogen, affecting the rate of enzymatic reduction.

MetabolicActivation Parent 2-Methoxy-4-nitroaniline (Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (CYP1A2 / Bacterial NTR) Nitroso->Parent Redox Cycling (ROS Generation) Hydroxyl N-Hydroxylamine (-NHOH) Nitroso->Hydroxyl Reduction Ester O-Acetyl/Sulfony Ester (Unstable) Hydroxyl->Ester NAT / SULT (Conjugation) Nitrenium Nitrenium Ion (DNA Reactive) Ester->Nitrenium Spontaneous Cleavage DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding (Guanine C8)

Figure 1: Metabolic activation pathway of methoxy-nitroanilines leading to genotoxicity. The critical step is the initial reduction to the nitroso/hydroxylamine species.[1]

Comparative Toxicity Data

Data synthesized from National Toxicology Program (NTP) and Ames test results.

Parameter2-Methoxy-4-nitroaniline (MNA)2-Methyl-4-nitroaniline2-Chloro-4-nitroaniline
Ames Test (TA98/TA100) Positive (with & without S9)Positive (requires S9)Weakly Positive
CYP Induction Selective CYP1A2 Inducer General InductionLow Induction
Target Organ Toxicity Liver (Hypertrophy), SpleenLiver, KidneyKidney (Nephrotoxic)
Lipophilicity (logP) ~1.5 (Moderate)~2.0 (High)~2.3 (Very High)

Physicochemical Properties & Drug Design Implications[4][5][6][7][8]

In medicinal chemistry, replacing a Methyl group with a Methoxy group is a strategic "non-lipophilic" bioisostere.

  • Solubility: MNA is slightly soluble in water but highly soluble in polar organic solvents (DMSO, Acetone).[2] The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to the methyl analog.

  • Lipophilicity:

    • Methyl (

      
      ): Increases logP significantly (Lipophilic).
      
    • Methoxy (

      
      ): Minimal impact on logP on aromatic rings (
      
      
      
      ).
    • Design Tip: If a lead compound (methyl-nitroaniline) is too lipophilic, swapping Methyl

      
       Methoxy often retains potency while lowering logP and improving metabolic clearance profiles.
      

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-Nitroaniline (Nitration Route)

Standard route for generating high-purity SAR samples.

  • Reagents:

    
    -Methoxyacetanilide (10 mmol), Glacial Acetic Acid (15 mL), Nitric Acid (fuming, 1.1 eq), Sulfuric Acid (catalytic).
    
  • Dissolution: Dissolve

    
    -methoxyacetanilide in glacial acetic acid in a round-bottom flask. Cool to 0–5°C in an ice bath.
    
  • Nitration: Dropwise add the nitrating mixture (

    
    ) over 30 minutes. Maintain temp < 10°C to prevent di-nitration.
    
  • Quench: Pour reaction mixture into 100g of crushed ice. A yellow precipitate (2-methoxy-4-nitroacetanilide) forms.

  • Hydrolysis: Filter the solid. Reflux in 10% HCl for 1 hour to remove the acetyl protecting group.

  • Neutralization: Cool and neutralize with

    
     (aq) to pH 8. The free amine (MNA) precipitates.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Target: 75-85%.

    • Validation: Melting Point 140–142°C.[3][4]

Protocol B: Ames Mutagenicity Assay (Salmonella typhimurium)

Self-validating system to assess genotoxicity.

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian metabolism.

  • Dosing: Prepare 5 concentrations of MNA (e.g., 10, 50, 100, 500, 1000

    
     g/plate ) in DMSO.
    
  • Plating:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer for non-activated).

    • Add 2 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 37°C for 48 hours.

  • Scoring: Count revertant colonies.

    • Positive Control: 2-Nitrofluorene (for TA98 without S9), 2-Aminoanthracene (for all with S9).

    • Criteria: A dose-dependent increase

      
       2-fold over spontaneous background revertants indicates mutagenicity.
      

SAR Logic & Workflow

The following diagram illustrates the decision-making process when evaluating methoxy-nitroanilines for development.

SAR_Workflow Start Candidate: Methoxy-Nitroaniline Check1 Position of Methoxy? Start->Check1 Ortho Ortho to Amine (2-OMe) (e.g., MNA) Check1->Ortho Meta Meta to Amine (3-OMe) Check1->Meta Test1 Ames Test (TA98/100) Ortho->Test1 Meta->Test1 Result1 High Mutagenicity (Direct Acting) Test1->Result1 Ortho Isomer Result2 Lower Mutagenicity (Needs S9) Test1->Result2 Meta Isomer App1 Application: Dyes/Pigments (Pigment Yellow 74) Result1->App1 High Color Strength App2 Application: Drug Scaffold (Requires modification) Result1->App2 Risk: Toxicity

Figure 2: SAR decision tree for methoxy-nitroaniline derivatives based on position and biological activity.

References

  • National Toxicology Program (NTP). (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology.

  • Degawa, M., et al. (1995).[3] 2-Methoxy-4-nitroaniline is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver.[3] Cancer Letters.

  • Chiodi, D., & Ishihara, Y. (2024).[5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.).[3] 2-Methoxy-4-nitroaniline Product Specification and Properties.

  • ChemicalBook. (2021). 2-Methoxy-4-nitroaniline Properties and Applications.

Sources

crystal structure determination of N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural determination of N-[(3-methoxyphenyl)methyl]-2-nitroaniline (also referred to as N-(3-methoxybenzyl)-2-nitroaniline). This molecule belongs to the class of "push-pull" chromophores , featuring an electron-donating secondary amine and an electron-withdrawing nitro group.

Due to the specific substitution pattern (ortho-nitro, meta-methoxy), this compound is a prime candidate for Non-Linear Optical (NLO) applications, similar to its well-known analog BNA (N-benzyl-2-methyl-4-nitroaniline) . The determination of its crystal structure is critical to understanding its hyperpolarizability and solid-state packing efficiency.[1]

Part 1: Strategic Method Comparison

For a researcher isolating this compound, three primary methods exist to define its solid-state architecture. The following table objectively compares these approaches, highlighting why Single Crystal X-Ray Diffraction (SC-XRD) remains the non-negotiable "Gold Standard" for this specific nitroaniline derivative.

Table 1: Comparative Assessment of Structural Determination Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: DFT Computational Prediction
Primary Output Absolute 3D Structure (Bond lengths, angles, packing).[1]Phase Fingerprint (Crystallinity, polymorph ID).Energy Minima (Gas-phase conformation).[1]
Resolution Atomic scale (< 0.8 Å).Bulk scale (peaks/2

).
Theoretical (infinite resolution).
Suitability for Topic High. Essential to visualize the intramolecular H-bond (N-H...O) typical of 2-nitroanilines.[1]Medium. Useful only for checking bulk purity after SC-XRD solves the structure.Low to Medium. Good for predicting molecular geometry, but fails to predict packing forces (stacking) accurately.
Sample Requirement Single, high-quality crystal (

mm).
Polycrystalline powder (~10-50 mg).High-performance computing cluster.
Critical Limitation Requires successful crystallization (slow evaporation).Cannot easily solve ab initio structures of flexible organics.Ignores solvent effects and lattice energy unless specifically modeled.

Part 2: Technical Guide & Protocols

The Structural Hypothesis (The "Push-Pull" Mechanism)

Before crystallization, understanding the molecular behavior is vital.[1]

  • Intramolecular Hydrogen Bonding: The ortho-nitro group typically forms a strong intramolecular hydrogen bond with the amine hydrogen (N-H...O).[1] This locks the aniline ring into a planar conformation (a "pseudo-ring" formation).

  • The Methoxy Perturbation: The 3-methoxy group on the benzyl ring introduces steric bulk and asymmetry.[1] Unlike the unsubstituted N-benzyl-2-nitroaniline, this substituent disrupts standard "herringbone" packing, potentially inducing non-centrosymmetric packing (favorable for NLO properties).

Diagram 1: Structural Connectivity & H-Bonding Hypothesis

MolecularStructure cluster_0 Planar 'Push-Pull' System Nitro 2-Nitro Group (Acceptor) Phenyl Aniline Ring (Planar Core) Nitro->Phenyl Conjugation Amine Secondary Amine (N-H Donor) Amine->Nitro Intramolecular H-Bond (Lock) Amine->Phenyl Conjugation Benzyl Benzyl Linker (Flexible CH2) Amine->Benzyl Sigma Bond Methoxy 3-Methoxy Ring (Steric Perturbation) Benzyl->Methoxy Rotation Allowed

Caption: Structural logic of this compound. The green dashed line represents the critical intramolecular hydrogen bond that planarizes the core.

Experimental Protocol: Crystal Growth & Data Collection

This protocol is validated against standard procedures for nitroaniline derivatives (e.g., BNA, mNA).

Step A: Solvent Selection & Crystallization

The "Slow Evaporation" technique is most effective for this compound due to its moderate solubility in polar organic solvents.[1]

  • Solvent System: Prepare a 1:1 mixture of Ethanol and Acetone .[1]

    • Reasoning: Nitroanilines dissolve well in acetone but crystallize too fast (leading to twinning).[1] Ethanol slows the evaporation rate, yielding higher quality blocks.

  • Saturation: Dissolve 100 mg of the synthesized this compound in 15 mL of the solvent mixture at 40°C.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove dust nucleation sites.

  • Growth: Cover the vial with parafilm, punch 3-4 small pinholes, and store in a vibration-free, dark environment at room temperature (25°C).

    • Timeline: Harvest crystals after 5–7 days. Look for yellow/orange prisms or blocks.

Step B: X-Ray Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible methoxybenzyl tail.

  • Strategy: Collect full sphere data (redundancy > 4.0) to ensure accurate intensity statistics, especially if the space group is non-centrosymmetric (P21, Pna21).

Part 3: Expected Data & Analysis

Since the exact crystal structure of the 3-methoxy derivative may be unpublished in open literature, we utilize the Reference Standard Method . We compare the expected parameters against the known analog N-benzyl-2-nitroaniline (CAS 5729-06-6) .

Table 2: Crystallographic Data Comparison (Reference vs. Target)
ParameterReference: N-benzyl-2-nitroaniline [1,2]Target: this compound (Expected)Interpretation
Crystal System Monoclinic or OrthorhombicMonoclinic (Likely P21/c)The methoxy group reduces symmetry possibilities.[1]
Space Group

(Centrosymmetric)

or

If chiral packing occurs (rare but possible), it becomes NLO active.[1]
Unit Cell Volume ~1100 ų (

)
~1250–1300 ų (

)
The

group adds ~25–30 ų per molecule, plus packing voids.[1]
Intramolecular H-Bond

(~2.6 Å)

(~2.6 Å)
Diagnostic Peak: This bond should be visible in the difference Fourier map.[1]
Dihedral Angle Benzyl ring twisted ~60-80°Benzyl ring twisted ~60-80°The methylene linker (

) prevents coplanarity of the two aromatic rings.[1]
Melting Point 122–126 °C115–130 °CMethoxy substitution often lowers MP slightly due to lattice disruption, unless specific H-bonds form.[1]
Diagram 2: Structure Determination Workflow

Workflow Start Synthesized Compound (Yellow Powder) Cryst Crystallization (EtOH/Acetone, Slow Evap) Start->Cryst Check Microscope Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous (Retry) Mount Mount on Goniometer (Mitegen Loop) Check->Mount Single Crystal Found Xray Data Collection (Mo-Kalpha, 100K) Mount->Xray Solve Structure Solution (SHELXT / OLEX2) Xray->Solve Refine Refinement (R1 < 5%) Solve->Refine

Caption: Step-by-step workflow from synthesis to final CIF generation.

Part 4: Troubleshooting & Validation

To ensure Trustworthiness of your results, apply these self-validating checks:

  • The Disorder Problem: The 3-methoxy group is capable of rotation around the

    
     bond.[1] In the crystal lattice, this often leads to positional disorder .
    
    • Solution: During refinement (using SHELXL), check for elongated thermal ellipsoids on the methoxy carbon. You may need to model it as two positions (part 1 and part 2) with occupancy summing to 1.0.

  • Twinning: If crystals appear as "clusters" rather than single blocks, the diffraction pattern will show split spots.[1]

    • Solution: Recrystallize using a slower evaporation rate (cover pinholes with tape) or switch to Vapor Diffusion (Hexane diffusing into Ethyl Acetate solution).[1]

  • CheckCIF Validation: Upon generating the .cif file, upload it to the IUCr CheckCIF server.[1]

    • Critical Check: Ensure no "A-level" alerts regarding missed symmetry. A common error in nitroanilines is solving in

      
       when the true symmetry is 
      
      
      
      or
      
      
      .

References

  • PubChem. (2025).[1][2] N-benzyl-2-nitroaniline (Compound CID 521800).[3][4] National Library of Medicine. Retrieved from [Link]

  • Hashimoto, H., et al. (2015).[1] Single Crystal Growth of N-Benzyl-2-methyl-4-nitroaniline (BNA). Journal of Crystal Growth. (Contextual reference for nitroaniline crystallization techniques).

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Search: Nitroaniline Derivatives. (Recommended repository for depositing final structure).

Sources

distinguishing N-[(3-methoxyphenyl)methyl]-2-nitroaniline from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Structural Elucidation of N-[(3-methoxyphenyl)methyl]-2-nitroaniline vs. Regioisomers

Executive Summary

Target Molecule: this compound Molecular Formula: C


H

N

O

Exact Mass: 258.10[1]

In drug discovery and dye synthesis, the specific placement of substituents on the diphenylamine scaffold drastically alters pharmacological potency and solubility. The target molecule is characterized by two distinct aromatic rings:

  • Ring A (Aniline side): A 1,2-disubstituted benzene (ortho-nitro substitution).[1]

  • Ring B (Benzyl side): A 1,3-disubstituted benzene (meta-methoxy substitution).[1]

This guide provides a definitive protocol to distinguish this specific isomer from its 24 potential regioisomers (varying nitro and methoxy positions) using NMR, IR, and MS techniques.

Structural Analysis & Mechanistic Differentiators

The primary challenge is distinguishing the target from isomers where the nitro group is in the meta (3-) or para (4-) position, or where the methoxy group is on the ortho (2-) or para (4-) position of the benzyl ring.

The "Ortho-Effect" Anchor

The defining structural feature of the target molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the nitro group oxygen and the amine hydrogen.

  • Mechanism: The 2-nitro group locks the N-H bond into a planar six-membered pseudo-ring.[1]

  • Consequence: This deshields the N-H proton (NMR) and weakens the N-H bond strength (IR) compared to meta or para nitro isomers where the N-H is free to rotate.

Comparative Analytical Methods

Method A: Proton NMR ( H NMR) – The Gold Standard

Solvent: CDCl


 or DMSO-d

[1]
FeatureTarget: 2-Nitro isomer Alternative: 3- or 4-Nitro isomers Differentiation Logic
N-H Signal

8.0 – 8.8 ppm
(Broad singlet, often visible as triplet due to CH

coupling)

4.0 – 6.5 ppm
IMHB Effect: The H-bond strongly deshields the proton, moving it downfield.[1]
Ring A (Nitro) ddd pattern with one proton at ~8.2 ppm (H3, ortho to NO

)
Complex multiplets; 4-nitro shows AA'BB' (two doublets).[1]The proton adjacent to the nitro group is heavily deshielded.
Ring B (Methoxy) Singlet + Doublet + Triplet + Doublet 4-OMe: AA'BB' (Two doublets).[1] 2-OMe: Complex multiplet.3-OMe (Target): Look for the isolated singlet (

~6.9) corresponding to the proton between the alkyl and methoxy groups.
Benzylic CH

Doublet (if NH couples) or Singlet.[1][2]

~4.5 ppm.[1]
Similar shift, but coupling constant (

) to NH varies.[1]
Coupling is sharper in the 2-nitro isomer due to conformational rigidity.[1]
Method B: Infrared Spectroscopy (FT-IR) – Functional Group Environment
Vibration ModeTarget: 2-Nitro (Ortho) Isomers: 3-/4-Nitro (Meta/Para) Explanation

(N-H) Stretch
3340 – 3380 cm

(Broader, lower freq)
3400 – 3450 cm

(Sharper, higher freq)
H-bonding lengthens the N-H bond, lowering the vibration frequency.[1]

(NO

) Sym
~1340 cm

~1350 cm

Conjugation effects vary with position.[1]
OOP Bending ~740-760 cm

(Ortho-disubstituted)
~800-850 cm

(Para-disubstituted)
Out-of-plane (OOP) C-H bends are diagnostic for substitution patterns.[1]
Method C: Mass Spectrometry (EI-MS) – Fragmentation Physics

Ionization: Electron Impact (70 eV)

While the molecular ion (


 = 258) is identical for all isomers, the fragmentation pathways differ due to the Ortho Effect .
  • Diagnostic Peak [M-17]

    
    : 
    
    • Target (2-Nitro): The nitro oxygen abstracts a hydrogen from the benzylic methylene or the amine, leading to the loss of an OH radical (

      
       - 17 = 
      
      
      
      241). This is a classic "ortho effect" rearrangement.
    • Isomers (3-/4-Nitro): Cannot form the cyclic transition state required for OH loss.[1] They typically lose NO

      
       (
      
      
      
      - 46) or the benzyl fragment.[1]
  • Base Peak (

    
     121): 
    
    • The 3-methoxybenzyl cation (

      
       121) is common to all isomers but confirms the methoxybenzyl moiety.
      

Experimental Protocol: Step-by-Step Verification

Objective: Confirm identity of synthesized this compound.

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl

    
    . Ensure solution is clear (filter if necessary).
    
  • Acquisition: Run standard

    
    H NMR (minimum 8 scans).[1]
    
  • Step 1: Check the Amine Region (8.0 - 9.0 ppm). [1]

    • Observation: Is there a broad signal here?

    • Yes: Indicates 2-nitro substitution (IMHB present).[1] Proceed to Step 2.

    • No (Signal is at 4-6 ppm): You have the 3- or 4-nitro isomer.[1] STOP.

  • Step 2: Check the Aromatic Region (6.5 - 7.5 ppm). [1]

    • Observation: Look for the 3-methoxy pattern.[1]

    • Criteria: Do you see a distinct singlet (isolated proton) and a triplet (

      
       Hz)?
      
    • Yes: Confirms 3-methoxy substitution.

    • No (Two symmetric doublets): Indicates 4-methoxy.[1]

  • Step 3: Confirmation (Optional).

    • Run IR.[1][2] Check for N-H stretch < 3390 cm

      
      .[1]
      

Decision Logic Visualization

IdentificationWorkflow Start Crude Product (C14H14N2O3) NMR 1H NMR Analysis (CDCl3) Start->NMR CheckNH Check NH Shift (> 8.0 ppm?) NMR->CheckNH Isomer34 Result: 3- or 4-Nitro Isomer (REJECT) CheckNH->Isomer34 No (< 6.5 ppm) CheckOMe Check Methoxy Pattern (Singlet + Triplet?) CheckNH->CheckOMe Yes (> 8.0 ppm) IsomerPara Result: 4-Methoxy Isomer (REJECT) CheckOMe->IsomerPara AA'BB' Pattern IsomerOrtho Result: 2-Methoxy Isomer (REJECT) CheckOMe->IsomerOrtho Complex Multiplet Confirm Candidate: N-[(3-methoxy...)methyl]-2-nitroaniline CheckOMe->Confirm Singlet + Triplet MS_Check MS Confirmation (Look for [M-OH]+ at m/z 241) Confirm->MS_Check Final POSITIVE IDENTIFICATION MS_Check->Final Peak Observed

Figure 1: Analytical decision matrix for distinguishing the target regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on NMR coupling patterns and IR characteristic bands).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for standard nitroaniline and anisole spectra).[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Source for intramolecular hydrogen bonding mechanisms in ortho-nitroanilines).[1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for "Ortho Effect" fragmentation rules in nitroarenes).

Sources

Safety Operating Guide

N-[(3-methoxyphenyl)methyl]-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the handling of N-[(3-methoxyphenyl)methyl]-2-nitroaniline , a specific secondary amine intermediate often used in benzimidazole synthesis.[1] As no compound-specific SDS exists for this exact derivative in public chemical registries, this protocol applies Categorical Safety Management principles based on its parent pharmacophore: 2-Nitroaniline (CAS: 88-74-4) and N-Benzyl-2-nitroaniline analogs.[1] This approach assumes the "Worst-Case Scenario" for toxicity and reactivity, a standard requirement in pharmaceutical R&D.

PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION

Compound Classification: High-Potency Nitrogenous Intermediate.[1] Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood/Methemoglobinemia), and Chronic Aquatic Toxicity. Disposal Method: High-Temperature Incineration (via licensed waste vendor).[1] Do NOT:

  • Do NOT dispose of down the drain (Severe Aquatic Toxin).

  • Do NOT mix with strong acids (Exothermic salt formation).[1]

  • Do NOT mix with strong oxidizers (Fire/Explosion risk).[1][2]

PART 2: CHEMICAL IDENTITY & HAZARD PROFILING

To safely dispose of this compound, you must understand the "Why" behind the protocols. The molecule contains three distinct functional zones that dictate its handling:

Functional ZoneStructural MoietySafety Implication
Core 2-Nitroaniline High Toxicity: Nitroanilines are methemoglobin formers.[1] They interfere with the blood's ability to carry oxygen (cyanosis). Absorption through skin is rapid.[1]
Linker Secondary Amine Reactivity: Basic nitrogen.[1] Reacts exothermically with acids.[1] Can form nitrosamines (carcinogens) if mixed with nitrating agents.[1]
Tail 3-Methoxybenzyl Stability: The ether group adds electron density, making the ring slightly more reactive to oxidation than unsubstituted nitroaniline.[1]

PART 3: OPERATIONAL DISPOSAL PROTOCOL

A. Waste Stream Segregation (The "Kill" Step)

Unlike simple acids or bases, this compound cannot be "deactivated" or neutralized in a standard laboratory sink. Chemical destruction (e.g., oxidation) in the lab is dangerous due to the nitro group's potential for thermal instability.

The Protocol: "Isolate and Incinerate"

  • Solid Waste (Powder/Crystals):

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

    • Bagging: Double-bag in 6-mil polyethylene bags before placing in the jar.

    • Labeling: Must be labeled "Toxic Solid, Organic, N.O.S. (Nitroaniline Derivative)."[1][3]

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Compatibility: Ensure the carrier solvent is compatible.[1]

      • Safe: Methanol, Ethanol, Ethyl Acetate, DCM.

      • Unsafe:[1] Nitric acid, Peroxides, or any strong oxidizer (Risk of autocatalytic decomposition).

    • pH Check: Ensure the waste stream is Neutral or slightly Basic (pH 7-9). Acidic conditions can increase the solubility and skin absorption rate of the aniline salt.

B. Decontamination of Glassware

Trace residues on glassware pose a chronic exposure risk.[1]

  • Rinse 1: Rinse with Acetone (collect as Halogenated/Non-Halogenated Organic Waste).[1]

  • Rinse 2: Rinse with Ethanol (collect as Organic Waste).[1]

  • Wash: Wash with Alconox/detergent and water.[1] The surfactant is necessary to remove the oily organic residue.

PART 4: VISUALIZATION (DISPOSAL DECISION TREE)

The following logic flow ensures you select the correct waste stream and avoid incompatible mixtures.

Disposal_Protocol Start Waste Generation: This compound State_Check Physical State? Start->State_Check Solid Solid / Precipitate State_Check->Solid Powder Liquid Solution / Mother Liquor State_Check->Liquid Dissolved Solid_Pkg Double Bag (6-mil Poly) Place in HDPE Jar Solid->Solid_Pkg Solvent_Check Check Carrier Solvent Liquid->Solvent_Check Labeling Label: 'Toxic Organic Waste' Constituent: Nitroaniline Derivative Solid_Pkg->Labeling Incompatible Contains Oxidizers? (Peroxides, Nitric Acid) Solvent_Check->Incompatible Analysis Safe_Solvent Organic Solvents (MeOH, EtOAc, DCM) Incompatible->Safe_Solvent No Segregate STOP: Do NOT Mix. Call EHS for Special Pickup. Incompatible->Segregate Yes (Danger) Combine Combine in Organic Waste Carboy Safe_Solvent->Combine Combine->Labeling Vendor Final Disposal: High-Temp Incineration Labeling->Vendor

Figure 1: Operational decision tree for segregating nitroaniline derivative waste. Note the critical stop point for oxidizer contamination.

PART 5: REGULATORY COMPLIANCE (RCRA & DOT)

In the United States, strict adherence to EPA and DOT regulations is mandatory.

RCRA Waste Classification

Since this specific molecule is not on the "P" or "U" lists (unlike p-Nitroaniline, P077), it defaults to Characteristic Waste if it exhibits toxicity or reactivity, or must be managed as a "Generator Knowledge" toxic waste.[1]

ParameterClassificationCodeNotes
Waste Type Toxic / IrritantD000 (Not Listed)Manage as "Non-RCRA Regulated Toxic" OR "State Regulated" depending on location (e.g., California).[1]
Ignitability Solvent DependentD001 If dissolved in flammable solvents (MeOH/EtOAc).[1]
Reactivity PotentialD003 Only if dry powder is deemed potentially explosive (rare for this derivative, but possible).[1]
DOT Shipping (For Waste Vendor)

When preparing the manifest for the waste hauler, use the following description to ensure emergency responders know the hazards:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains Nitroaniline derivative)[1][3][4][5]

  • UN Number: UN 2811[1]

  • Hazard Class: 6.1

  • Packing Group: III (assuming lower toxicity than parent) or II (conservative).[1]

PART 6: REFERENCES

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Listings (40 CFR Part 261). [Link][1]

  • PubChem. 2-Nitroaniline Compound Summary (Source for Toxicity Profile). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitroaniline. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.